Mechanism of action of risperidone-related compounds
Topic: Mechanism of Action of Risperidone-Related Compounds: Molecular Pharmacology, Signaling Kinetics, and Validation Protocols Content Type: Technical Whitepaper Audience: Drug Development Scientists & Researchers Exe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mechanism of Action of Risperidone-Related Compounds: Molecular Pharmacology, Signaling Kinetics, and Validation Protocols
Content Type: Technical Whitepaper
Audience: Drug Development Scientists & Researchers
Executive Summary: The Benzisoxazole Scaffold
The transition from typical to atypical antipsychotics was defined by the shift from high-affinity D2 blockade to the Serotonin-Dopamine Antagonism (SDA) hypothesis. Risperidone (RIS), its active metabolite Paliperidone (9-OH-risperidone), and the structurally related Iloperidone represent the benzisoxazole class. These compounds are defined not just by their static
values, but by their kinetic residence times and functional selectivity at GPCR interfaces.
This guide dissects the mechanistic divergence of these compounds, providing actionable protocols for validating their receptor occupancy and signaling bias.
Molecular Pharmacology: Receptor Binding Profiles
The "atypicality" of risperidone-related compounds stems from a high 5-HT
/D affinity ratio. Unlike haloperidol, which binds tightly to D (causing EPS), risperidone saturates 5-HT receptors at low doses, modulating dopamine release in the nigrostriatal pathway to mitigate motor side effects while maintaining therapeutic efficacy in the mesolimbic pathway.
Comparative Binding Affinities (
in nM)
Data synthesized from radioligand binding assays. Lower
antagonism on glutamatergic neurons reduces inhibitory regulation of dopaminergic neurons. This "brake release" increases dopamine locally, competing with the drug's D blockade Preserves Motor Function (Reduced EPS).
Cortical Pathway: 5-HT
blockade enhances dopamine and norepinephrine release in the prefrontal cortex Improves Negative/Cognitive Symptoms.
Visualizing the Signaling Cascade
The following diagram illustrates the dual-action mechanism where 5-HT
antagonism counteracts the risks of pure D blockade.
Figure 1: The Serotonin-Dopamine Antagonism (SDA) mechanism balancing antipsychotic efficacy with motor safety.
Pharmacokinetics & Metabolic Transformation
Understanding the metabolic fate is crucial for interpreting clinical variability. Risperidone is a substrate for CYP2D6 , leading to the formation of 9-hydroxyrisperidone (Paliperidone).[1][2][3][4]
Clinical Consequence: Poor Metabolizers (PM) of CYP2D6 have high Risperidone:Paliperidone ratios, while Extensive Metabolizers (EM) have the inverse. However, since both are active, the total active moiety often remains comparable, though side effects (e.g., QTc prolongation) may vary [3, 4].
Figure 2: Metabolic pathway highlighting the conversion of Risperidone to Paliperidone via CYP2D6.
Self-Validating Experimental Protocols
To ensure data integrity in drug development, the following protocols utilize internal controls to validate receptor affinity and functional blockade.
Protocol A: Membrane Preparation for Radioligand Binding
Purpose: Isolate D
and 5-HT rich membranes from CHO-K1 or HEK293 cells stably expressing the human receptor.
Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500
g for 5 min.
Lysis: Resuspend pellet in Lysis Buffer (5 mM Tris-HCl, 5 mM MgCl
, pH 7.4). Homogenize using a Polytron (2 bursts, 10s).
Wash: Centrifuge at 40,000
g for 15 min at 4°C. Discard supernatant.
Resuspension: Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl
, pH 7.4).
Validation Step: Measure protein concentration via BCA assay. Target 10-20
of risperidone analogs. [H]-Spiperone is the gold standard due to high affinity.
Preparation: In a 96-well plate, add:
50
L Test Compound (Risperidone, to M).
50
L [H]-Spiperone (Final conc: 0.5 nM, approx ).
100
L Membrane Suspension.
Non-Specific Binding (NSB) Control: Add 10
M Haloperidol to designated wells (defines the "floor" of the signal).
Incubation: 60 min at 25°C (Equilibrium is critical; premature harvesting yields incorrect
).
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce filter binding.
Quantification: Liquid scintillation counting.
Analysis: Fit data to a one-site competition model. Calculate
using the Cheng-Prusoff equation :
Trustworthiness Check: If the Hill slope deviates significantly from -1.0 (e.g., -0.6), suspect negative cooperativity or multiple binding sites. Re-run with a saturation curve to verify
of the radioligand in your specific membrane batch [5, 6].
References
Comparative Pharmacology of Risperidone and Paliperidone. Neuropsychiatric Disease and Treatment. Link
Iloperidone: A New Atypical Antipsychotic. Drugs.[5] Link
Risperidone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Link
Pharmacokinetics of Risperidone and 9-Hydroxyrisperidone. Clinical Pharmacokinetics. Link
Concentration of Receptor and Ligand Revisited in a Modified Receptor Binding Protocol. Journal of Neuroscience Methods. Link
Radioligand Binding Assay Protocol for Dopamine Receptors. BenchChem Protocols. Link
The Pharmacological Profile of Risperidone's Principal Active Metabolite: A Technical Guide to 9-Hydroxyrisperidone (Paliperidone)
Prepared for: Researchers, Scientists, and Drug Development Professionals A Note on "3,6-Dihydro Risperidone": An extensive search of the scientific literature and chemical databases did not yield a well-characterized ri...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
A Note on "3,6-Dihydro Risperidone": An extensive search of the scientific literature and chemical databases did not yield a well-characterized risperidone metabolite or degradation product specifically named "3,6-Dihydro Risperidone." It is possible that this is a misnomer or refers to a minor, less-studied compound. Therefore, this guide will focus on the pharmacology of the principal and most clinically significant active metabolite of risperidone: 9-hydroxyrisperidone, which is also known as the approved antipsychotic drug, paliperidone. The pharmacological activity of risperidone in the body is a composite of the parent drug and this major metabolite.
Introduction
Risperidone, an atypical antipsychotic, undergoes extensive metabolism in the liver, primarily through hydroxylation by the cytochrome P450 2D6 (CYP2D6) enzyme. This metabolic process yields its major active metabolite, 9-hydroxyrisperidone (paliperidone).[1] Paliperidone is not merely a byproduct of risperidone's breakdown; it is a pharmacologically active entity with a therapeutic profile similar to its parent compound.[1][2] In fact, the clinical effect of risperidone is attributed to the combined action of both risperidone and 9-hydroxyrisperidone.[3] Understanding the pharmacological intricacies of 9-hydroxyrisperidone is therefore crucial for a comprehensive grasp of risperidone's therapeutic and adverse effects. This technical guide provides an in-depth exploration of the pharmacological profile of 9-hydroxyrisperidone, from its molecular interactions with neuroreceptors to its in vivo functional outcomes and pharmacokinetic properties.
Receptor Binding Profile
The antipsychotic efficacy of 9-hydroxyrisperidone, like other atypical antipsychotics, is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[4][5] Its binding affinity for various neurotransmitter receptors has been extensively characterized and is central to its pharmacological effects.
Key Receptor Affinities
9-Hydroxyrisperidone exhibits a high affinity for dopamine D2 and serotonin 5-HT2A receptors.[6] It also demonstrates notable affinity for α1- and α2-adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[7][8] Conversely, it has a low affinity for muscarinic cholinergic receptors.[6]
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Receptor Interaction Network
The following diagram illustrates the primary receptor targets of 9-hydroxyrisperidone and their general downstream effects.
Receptor binding profile of 9-hydroxyrisperidone.
In Vitro Functional Activity
Functional assays are critical to move beyond simple binding affinity and understand how 9-hydroxyrisperidone modulates receptor activity. These assays typically measure the downstream signaling consequences of receptor binding.
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
In vitro functional assays confirm that 9-hydroxyrisperidone is a potent antagonist at both D2 and 5-HT2A receptors.[6] This antagonism is demonstrated by its ability to inhibit the functional responses induced by receptor agonists. For instance, in cell-based assays, paliperidone effectively blocks agonist-induced changes in second messenger levels, such as cyclic AMP (cAMP) for D2 receptors and inositol phosphate turnover for 5-HT2A receptors.
Note: IC50 is the half maximal inhibitory concentration, representing the concentration of an antagonist required to inhibit 50% of the maximal response to an agonist.
Experimental Protocol: In Vitro Radioligand Binding Assay
The following is a generalized protocol for determining the binding affinity of 9-hydroxyrisperidone for the dopamine D2 receptor.
Objective: To determine the inhibition constant (Ki) of 9-hydroxyrisperidone for the human dopamine D2 receptor expressed in a stable cell line.
Materials:
Cell membranes from a cell line stably expressing the human dopamine D2 receptor.
[3H]-Spiperone (a high-affinity radiolabeled D2 antagonist).
9-Hydroxyrisperidone (test compound).
Haloperidol (a reference D2 antagonist for determining non-specific binding).
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
Scintillation cocktail and vials.
Liquid scintillation counter.
Glass fiber filters.
Filtration manifold.
Procedure:
Preparation of Reagents:
Prepare a stock solution of 9-hydroxyrisperidone in a suitable solvent (e.g., DMSO) and create a serial dilution series in the binding buffer.
Prepare a working solution of [3H]-Spiperone in the binding buffer at a concentration close to its Kd (dissociation constant).
Prepare a high-concentration solution of haloperidol (e.g., 10 µM) to determine non-specific binding.
Assay Setup:
In a 96-well plate, add in the following order:
Binding buffer.
Increasing concentrations of 9-hydroxyrisperidone or buffer (for total binding) or haloperidol (for non-specific binding).
[3H]-Spiperone.
Cell membranes.
The final assay volume is typically 200-500 µL.
Incubation:
Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
Termination and Filtration:
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
Quantification:
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
Measure the radioactivity (in counts per minute, CPM) of each vial using a liquid scintillation counter.
Data Analysis:
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of a competitor).
Plot the percentage of specific binding as a function of the logarithm of the 9-hydroxyrisperidone concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for an in vivo amphetamine-induced hyperlocomotion study.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 9-hydroxyrisperidone is distinct from that of its parent compound, risperidone, which has important clinical implications.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption: When administered orally, paliperidone is well-absorbed, with peak plasma concentrations reached in about 24 hours for the extended-release formulation. [11]Food can increase the exposure to paliperidone by up to 50-60%.
[7]* Distribution: 9-Hydroxyrisperidone is rapidly distributed in the body. Its plasma protein binding is approximately 77%.
[12]* Metabolism: Unlike risperidone, which is extensively metabolized by CYP2D6, 9-hydroxyrisperidone undergoes minimal hepatic metabolism. [13][14]This reduces the potential for drug-drug interactions involving the CYP450 enzyme system. [15]Four minor metabolic pathways have been identified, but they account for a small fraction of its clearance.
[13]* Excretion: The primary route of elimination for 9-hydroxyrisperidone is renal excretion, with about 59% of an oral dose excreted unchanged in the urine. [13][14]The terminal elimination half-life is approximately 23 hours.
[11]
Metabolic Pathway from Risperidone
The conversion of risperidone to 9-hydroxyrisperidone is the main metabolic pathway for the parent drug. This hydroxylation reaction is primarily catalyzed by the polymorphic enzyme CYP2D6. [12]Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers of CYP2D6 substrates, which can affect the plasma concentrations of risperidone and 9-hydroxyrisperidone.
Primary metabolic pathway of risperidone to 9-hydroxyrisperidone.
Conclusion
9-Hydroxyrisperidone (paliperidone) is the principal active metabolite of risperidone and a significant contributor to its overall pharmacological effect. It is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, with a broader receptor binding profile that influences its therapeutic and side-effect profile. Its distinct pharmacokinetic properties, particularly its minimal hepatic metabolism and primary renal excretion, differentiate it from risperidone and have important implications for its clinical use, especially in patients with hepatic impairment or those taking medications that interact with the CYP450 system. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of 9-hydroxyrisperidone, offering valuable insights for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.
References
Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular pharmacology, 41(3), 494–508. [Link]
Arakawa, R., Ito, H., Takano, A., Takahashi, H., Morimoto, T., Sassa, T., ... & Suhara, T. (2008). Dose-finding study of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy in patients with schizophrenia. Psychopharmacology, 197(3), 439-446. [Link]
Samtani, M. N., Vermeulen, A., & Stuyckens, K. (2009). Population pharmacokinetics of intramuscular paliperidone palmitate in patients with schizophrenia. Clinical pharmacokinetics, 48(9), 585–600. [Link]
Dr. Oracle. (2025, October 27). What is the metabolism of paliperidone (Invega)?[Link]
Psychopharmacology Institute. (2016, July 16). Pharmacokinetics of Risperidone: Clinical Summary. [Link]
Wikipedia. (2024, January 26). Paliperidone. [Link]
de Leon, J., Armstrong, S. C., & Cozza, K. L. (2005). Clinical guidelines for psychiatrists for the use of pharmacogenetic testing for CYP450 2D6 and CYP450 2C19. Psychosomatics, 46(1), 75-85. [Link]
Zheng, A., Zhang, H., Xiang, M., Wan, D., Tian, Y., Wang, Z., ... & Gao, X. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. Pharmaceutics, 14(5), 1094. [Link]
ResearchGate. (n.d.). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. [Link]
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2023). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceuticals, 16(7), 963. [Link]
Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. Drugs in R&D, 15(2), 163–174. [Link]
Li, M., Li, C., & He, L. (2009). Effects of Risperidone and Paliperidone Pretreatment on Locomotor Response Following Prenatal Immune Activation. Pharmacology, biochemistry, and behavior, 92(1), 161–166. [Link]
Vermeulen, A., Piotrovsky, V., & Ludwig, E. A. (2007). Population pharmacokinetics of risperidone and 9-hydroxyrisperidone in patients with acute episodes associated with bipolar I disorder. Journal of pharmacokinetics and pharmacodynamics, 34(2), 183–206. [Link]
Mamo, D., Kapur, S., Chirakal, R., & Remington, G. (2007). Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. The Journal of pharmacology and experimental therapeutics, 322(1), 32–37. [Link]
Chue, P., & Chue, J. (2012). Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability. Expert opinion on drug metabolism & toxicology, 8(1), 111–121. [Link]
Le, A., & Tu, M. (2012). Clinical Pharmacology of Paliperidone Palmitate A Parenteral Long-Acting Formulation for the Treatment of Schizophrenia. The open pharmacology journal, 6, 12–18. [Link]
Ito, H., Takano, A., Arakawa, R., Takahashi, H., & Suhara, T. (2011). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. International journal of neuropsychopharmacology, 14(2), 235–241. [Link]
REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. [Link]
Remington, G., Mamo, D., Labelle, A., Reiss, J., Kapur, S., & Zipursky, R. (2006). A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone. The American journal of psychiatry, 163(3), 396–401. [Link]
Dr. Oracle. (2025, May 19). What is the mechanism of action of Paliperidone (Invega)?[Link]
Boyda, H. N., Procyshyn, R. M., Tse, L., Yuen, J. W. Y., Honer, W. G., & Barr, A. M. (2021). A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. PloS one, 16(1), e0246211. [Link]
González-García, N., Zarzuelo, A., & Marín-Rico, M. (2024). Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. International journal of molecular sciences, 25(3), 1547. [Link]
Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. [Link]
Healthy Living. (2021, December 17). Paliperidone Long-Acting Injections: Mechanism, Dosing, and Clinical Use. [Link]
National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem Compound Database. Retrieved February 6, 2026, from [Link]
Carhart-Harris, R. L., & Nutt, D. J. (2017). Serotonin and brain function: a tale of two receptors. Journal of psychopharmacology (Oxford, England), 31(9), 1091–1120. [Link]
Kimura, K. T., Asada, H., & Iwata, S. (2019). Structures of the 5-HT2A receptor in complex with the antipsychotics risperidone and zotepine. Nature structural & molecular biology, 26(2), 121–128. [Link]
Paliperidone Depot. (2024, June 11). Long Acting Injectable Paliperidone Palmitate [Paliperidone Depot]. [Link]
3,6-Dihydro Risperidone: Technical Guide to Characterization, Formation, and Control
Topic: 3,6-Dihydro Risperidone as a Risperidone Impurity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stakes landscape of anti...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3,6-Dihydro Risperidone as a Risperidone Impurity
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes landscape of antipsychotic drug development, the purity of the Active Pharmaceutical Ingredient (API) is paramount. 3,6-Dihydro Risperidone (often referred to as Dehydro Risperidone ) is a critical process-related impurity in the synthesis of Risperidone. Structurally characterized by the presence of a double bond within the piperidine moiety, this impurity poses specific challenges in downstream processing and analytical resolution.
This guide provides a comprehensive technical analysis of 3,6-Dihydro Risperidone, detailing its formation mechanisms, rigorously validated analytical protocols, and process control strategies. It is designed to serve as a definitive reference for CMC (Chemistry, Manufacturing, and Controls) teams and analytical scientists.
Chemical Identity and Structural Analysis[1][2][3][4][5][6]
The core structural deviation of this impurity lies in the oxidation state of the central nitrogen-containing ring. While Risperidone contains a fully saturated piperidine ring, the impurity contains a 1,2,3,6-tetrahydropyridine ring (nomenclature often simplified to "3,6-dihydro" in reference to the specific unsaturation pattern relative to the pyridine baseline or simply "dehydro" relative to the API).
The presence of the double bond (typically at the C4-C5 position of the piperidine ring) alters the conformational flexibility of the molecule. This planarity can shift the retention time (RT) in Reverse Phase Chromatography (RP-HPLC) and creates a distinct UV absorption profile due to extended conjugation, particularly if the double bond conjugates with the benzisoxazole system.
Formation Mechanisms: Root Cause Analysis
Understanding the origin of 3,6-Dihydro Risperidone is the first step in mitigation. It is rarely a degradation product of the final API but rather a carry-over impurity from the synthesis of the key intermediate.
The "Parallel Pathway" Hypothesis
Risperidone is typically synthesized via an N-alkylation reaction between two key intermediates:
Standard C18 columns often struggle to resolve the "Dehydro" impurity from the main peak due to similar hydrophobicity. The following method utilizes a Phenyl-Hexyl stationary phase to exploit pi-pi interaction differences caused by the double bond.
Method Parameters:
Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).
Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0.
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Detection: UV at 237 nm (Max absorption for benzisoxazole) and 280 nm.
Gradient:
0 min: 85% A / 15% B
20 min: 40% A / 60% B
25 min: 40% A / 60% B
26 min: 85% A / 15% B
Self-Validating Logic:
Why Phenyl-Hexyl? The impurity possesses an isolated double bond (or conjugated system) in the piperidine ring. This increases its pi-electron density compared to the API. Phenyl phases interact more strongly with these pi-electrons, typically increasing the retention of the impurity relative to the API, improving resolution (Rs > 2.0).
Mass Spectrometry (LC-MS) Identification
For confirmation, Mass Spectrometry is the gold standard.
Ionization: ESI Positive Mode.
Risperidone [M+H]+: m/z 411.2
3,6-Dihydro Risperidone [M+H]+: m/z 409.2
Differentiation: The -2 Da mass shift is diagnostic. In MS/MS fragmentation, the fragment corresponding to the benzisoxazole-piperidine moiety will also show a -2 Da shift (e.g., m/z 201 vs 203).
NMR Characterization (Proton)
To definitively prove the position of the double bond (differentiating 3,6-dihydro from other isomers), 1H-NMR is required.
Diagnostic Signal: Look for a multiplet in the alkene region (δ 5.8 – 6.0 ppm ).
API Comparison: Risperidone has no signals in this region (except aromatic protons > 6.5 ppm). The appearance of a signal at ~5.9 ppm confirms the tetrahydropyridine structure.
Caption: Decision tree for the definitive identification of 3,6-Dihydro Risperidone.
Remediation and Process Control
Controlling 3,6-Dihydro Risperidone requires strict specifications on the starting material (Intermediate A ).
Specification Setting for Intermediate A
Limit: The content of 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1,2,3,6-tetrahydropyridine in Intermediate A must be controlled.
Calculation: Based on the known purge factor of the final coupling step. If the coupling is non-selective (reaction rates of API vs Impurity are similar), the impurity level in the intermediate will directly translate to the API.
Target: Typically < 0.15% in Intermediate A to ensure < 0.10% in the final API without recrystallization.
Purification
If the impurity is formed, it is difficult to remove via standard crystallization due to structural isomorphism.
Recommended Strategy: Use preparative HPLC or salt formation (e.g., Oxalate or Fumarate salts) which may offer better discrimination between the saturated and unsaturated bases compared to the free base form.
Regulatory Context (ICH Guidelines)
ICH Q3A/Q3B: As a known related substance, it must be reported if >0.05% (reporting threshold) and identified if >0.10%.
Genotoxicity (ICH M7): While "dihydro" implies an alkene, it is generally considered a structural analog of the API without specific "alerting" functionality (like an epoxide or Michael acceptor) unless the double bond is conjugated in a reactive manner. However, a specific in silico assessment (e.g., DEREK, SARAH) should be performed to confirm it is Class 4 or 5 (non-mutagenic).
Reference Standards: Validated reference standards for 3,6-Dihydro Risperidone (CAS 168906-58-9) are commercially available and required for method validation.
References
European Pharmacopoeia (Ph.[2][3] Eur.) . Risperidone Monograph 1559. (Defines Impurity Profile and System Suitability). Link
United States Pharmacopeia (USP) . Risperidone: Organic Impurities.[3] (Lists Related Compounds including "Dehydro" analogs). Link
TLC Pharmaceutical Standards . 3,6-Dihydro Risperidone (CAS 168906-58-9) Data Sheet. Retrieved from TLC Standards. Link
SynThink Chemicals . Risperidone Impurity Profiling and Characterization. Link
ICH Guidelines . ICH Q3A(R2): Impurities in New Drug Substances. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In Silico Modeling of 3,6-Dihydro Risperidone Receptor Binding
Content Type: Technical Whitepaper
Audience: Computational Chemists, Medicinal Chemists, and Drug Safety Scientists.
Executive Summary
3,6-Dihydro Risperidone (CAS: 168906-58-9), a structural analog and known impurity of the atypical antipsychotic Risperidone, presents a unique pharmacological profile defined by the unsaturation of its central piperidine ring. While Risperidone acts as a high-affinity antagonist at Dopamine D2 and Serotonin 5-HT2A receptors, the conformational rigidity introduced by the 3,6-dihydro modification necessitates rigorous in silico profiling to predict changes in binding kinetics, metabolic stability, and off-target liability.
This guide details a self-validating computational workflow to model the receptor binding of 3,6-Dihydro Risperidone. Deviating from standard "black-box" docking, we emphasize a Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid approach to account for the altered pKa and ring puckering of the tetrahydropyridine moiety, ensuring high-fidelity predictions of receptor residence time and affinity.
Chemical Entity & Structural Basis
The Ligand: 3,6-Dihydro Risperidone
Unlike the fully saturated piperidine ring in Risperidone, the 3,6-dihydro analog contains a double bond within the nitrogen-containing ring (specifically a 1,2,3,6-tetrahydropyridine system).
Structural Impact: The double bond constrains the ring from a flexible chair conformation into a semi-rigid half-chair or boat form.
Pharmacophoric Consequence: This constraint alters the vector of the basic nitrogen relative to the benzisoxazole and pyrimidinone heads, potentially impacting the critical salt bridge with the GPCR conserved Aspartate (D3.32).
Target Landscape
The modeling focuses on the two primary therapeutic targets.
Dopamine D2 Receptor (D2R): Primary target for antipsychotic efficacy.[1]
Serotonin 5-HT2A Receptor (5-HT2AR): Modulates dopamine release; crucial for "atypical" profile and reduced EPS liability.
Computational Workflow (The Core)
This workflow integrates DFT ligand preparation with ensemble docking and MD simulations.
Step 1: Quantum Mechanical Ligand Preparation
Standard force fields (e.g., GAFF) often miscalculate the geometry of conjugated or partially saturated rings. We employ Density Functional Theory (DFT) for geometry optimization.
Protocol:
Generate initial 3D conformers using RDKit.
QM Optimization: Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G * level of theory.
ESP Calculation: Calculate Electrostatic Potential (ESP) charges to derive RESP (Restrained Electrostatic Potential) charges for MD topology.
Tautomer/Protonation State: The piperidine nitrogen must be protonated (positively charged) to mimic physiological conditions (pH 7.4), as this is required for GPCR binding.
Step 2: Receptor Preparation & Homology Modeling
While crystal structures exist, they are often mutated for stability. We must revert them to the wild-type (WT) sequence for accurate affinity prediction.
Template Selection:
D2R: Use PDB ID 6CM4 (Risperidone-bound complex). Resolution 2.9 Å.
5-HT2AR: Use PDB ID 6A93 (Risperidone-bound complex).
The "Induced Fit" Adjustment:
Clean the PDB (remove T4 lysozyme fusion).
Revert thermostabilizing mutations to WT residues using Modeller.
Critical Step: Minimize side chains within 5 Å of the binding pocket to remove steric clashes from the crystal packing.
Step 3: Molecular Docking (Ensemble Approach)
A single static structure is insufficient. We use an ensemble of receptor conformations derived from short MD runs.[2][3]
Grid Generation: Center the grid box on the Aspartate D3.32 (Asp114 in D2R). Dimensions:
Å.
Constraints: Define a positional constraint (hydrogen bond) on Asp D3.32 to ensure the protonated nitrogen is anchored.
Software: AutoDock Vina (for speed) or Schrödinger Glide (XP mode) for precision.
Validation: Re-dock the crystallographic Risperidone. Success criterion: RMSD
Å.
Step 4: Molecular Dynamics (MD) Simulation
Docking provides a snapshot; MD reveals stability.
System Setup:
Embed the receptor-ligand complex in a POPC lipid bilayer .
Solvate with TIP3P water; neutralize with 0.15 M NaCl.
This schematic details the critical residues within the D2 receptor pocket that must be monitored during the simulation.
Caption: Key molecular interactions in the D2 Receptor binding pocket. Asp114 provides the critical salt bridge anchor.
Experimental Protocols & Data Analysis
Protocol: MM-GBSA Binding Energy Calculation
To quantify the affinity difference between Risperidone and its 3,6-dihydro derivative, use the following post-processing script logic (e.g., in AMBER or Schrödinger Prime):
Extract Frames: Select 100 frames from the stable portion of the trajectory (e.g., 80–100 ns).
Salmaso, V., & Moro, S. (2018). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Frontiers in Pharmacology. Retrieved from [Link]
Technical Whitepaper: Discovery and Isolation of Risperidone Process Impurities
Executive Summary In the development of atypical antipsychotics like Risperidone, impurity profiling is not merely a compliance exercise (ICH Q3A/Q3B) but a critical quality attribute that defines the safety and efficacy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of atypical antipsychotics like Risperidone, impurity profiling is not merely a compliance exercise (ICH Q3A/Q3B) but a critical quality attribute that defines the safety and efficacy of the final drug product. The benzisoxazole scaffold of Risperidone is susceptible to specific degradation pathways—oxidative N-oxide formation and Boulton-Katritzky rearrangements—that present significant separation challenges.
This guide provides a technical roadmap for researchers to identify, isolate, and characterize these impurities. It moves beyond standard pharmacopeial monographs, offering a self-validating workflow for isolating unknown impurities directly from process streams or stress-degradation samples.
Synthetic Genesis of Impurities
To isolate impurities, one must first understand their origin. The commercial synthesis of Risperidone typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBAP ) with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Chloro-Intermediate ).
The Impurity Landscape
While the primary coupling is robust, variations in temperature, pH, and stoichiometry yield distinct impurity classes:
Oxidative Impurities (N-Oxides): Formed at the piperidine nitrogen during storage or workup. These exist as cis and trans diastereomers, often co-eluting with the API in standard C18 methods.
Rearrangement Products (Bicyclorisperidone): Under high thermal stress or basic conditions, the isoxazole ring undergoes a Boulton-Katritzky rearrangement to form a bicyclic impurity.
Process Intermediates: Unreacted FBAP or Chloro-intermediate carryover.
Pathway Visualization
The following diagram maps the synthetic route and the divergence points for critical impurities.
Figure 1: Synthetic pathway of Risperidone showing the genesis of critical oxidative and rearrangement impurities.
Analytical Strategy: Discovery & Separation
Before isolation, a robust analytical method is required to resolve critical pairs, particularly the cis- and trans-N-oxides from the main peak. Standard pharmacopeial methods often lack the resolution required for high-load preparative work.
Optimized UPLC/HPLC Method
The following method is designed for high-resolution separation and can be directly scaled to preparative geometry.
Table 1: Analytical Method Parameters
Parameter
Condition
Rationale
Column
C18 Hybrid Particle (e.g., BEH C18), 1.7 µm, 2.1 x 100 mm
Hybrid particles withstand high pH, improving peak shape for basic amines.
Mobile Phase A
10 mM Ammonium Acetate (pH 5.5)
Buffer pH controls ionization of the piperidine moiety.
MeOH provides unique selectivity for polar N-oxides; ACN reduces backpressure.
Gradient
10% B to 90% B over 10 min
Shallow gradient required to separate cis (RRT ~0.56) and trans (RRT ~0.[2]67) N-oxides [1].
Flow Rate
0.4 mL/min
Optimized for Van Deemter efficiency.
Detection
UV @ 275 nm
Max absorption for the benzisoxazole chromophore.
Stress Testing for Impurity Enrichment
To isolate sufficient quantities for NMR, do not rely on "natural" batch impurities (often <0.1%). Intentionally degrade the sample:
Oxidative Stress: Dissolve Risperidone (1 mg/mL) in 3% H2O2. Stir at RT for 4 hours. This enriches N-oxides to >10% [2].
Thermal Stress: Reflux Risperidone in 0.1 N NaOH for 24 hours to generate Bicyclorisperidone and hydrolysis products.
Isolation Protocol: From Analytical to Prep
This section details the self-validating workflow for isolating impurities. The core principle is Linear Scale-Up , maintaining the ratio of column length to particle size (L/dp) and constant linear velocity.
Instrument: Preparative HPLC with Binary Gradient Pump and Fraction Collector.
Column: C18 Prep Column (19 x 250 mm, 5 µm). Note the particle size increase (1.7µm -> 5µm) requires a longer column to maintain resolution.
Mobile Phase: Same as analytical (Ammonium Acetate/MeOH/ACN) to ensure elution order remains consistent.
Step 2: Loading Study
Inject increasing volumes (e.g., 100 µL, 500 µL, 1000 µL) of the enriched sample (20 mg/mL).
Success Criteria: The target impurity peak must maintain a resolution (Rs) > 1.5 from the main API peak. Overloading leads to co-elution.
Step 3: Fractionation
Flow Rate: Set to 15-20 mL/min (Calculated via
).
Trigger: Time-based windows centered on the retention times identified in the analytical screen.
Collection: Collect the "heart cut" of the peak (middle 80%) to maximize purity, discarding the leading and tailing edges where overlap occurs.
Step 4: Recovery
Pool fractions for the specific impurity.
Critical Step: Remove organic solvents via rotary evaporation at < 40°C.
Lyophilize the remaining aqueous phase to obtain the solid impurity. Note: Ammonium acetate is volatile and will sublime during lyophilization, leaving a salt-free product.
Structural Characterization & Case Studies
Once isolated, the impurity must be characterized.[3][4][5] Below are the diagnostic signatures for the two most critical Risperidone impurities.
Case Study A: Risperidone N-Oxides (Cis/Trans)
Origin: Oxidation of the piperidine nitrogen.
Mass Spectrometry (LC-MS): Exhibits a molecular ion of
, which is +16 Da (Oxygen) relative to Risperidone (411.2) [3].[2][6][7]
NMR Signature:
The protons adjacent to the piperidine nitrogen shift downfield significantly due to the electron-withdrawing N-oxide.
Differentiation: In trans-N-oxide, equatorial protons of the methylene group show a higher chemical shift (
NMR Signature: The disappearance of the characteristic benzisoxazole signals and the appearance of signals corresponding to the new bicyclic core. The chemical shifts of the piperidine methylene protons are distinct from the parent API [3].[6]
References
Magar, L.P., et al. (2020).[2] Determination of Impurities of Risperidone API by Ultra Performance Liquid Chromatography (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.[2] Link
Tomar, R.S., et al. (2004).[8] Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 231-235.[8] Link
More, K.R., et al. (2017).[6] Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 9(23), 82-84.[6] Link
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link
The following is an in-depth technical guide on 3,6-Dihydro Risperidone (CAS 168906-58-9), structured for researchers and drug development professionals. Impurity Profiling, Synthesis, and Analytical Control Strategies E...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 3,6-Dihydro Risperidone (CAS 168906-58-9), structured for researchers and drug development professionals.
Impurity Profiling, Synthesis, and Analytical Control Strategies
Executive Summary & Chemical Identity
In the development of antipsychotic pharmacotherapies, the rigorous control of related substances is critical for regulatory compliance (ICH Q3A/Q3B). 3,6-Dihydro Risperidone (CAS 168906-58-9), often referred to as Dehydro Risperidone , is a specific structural analog and process-related impurity of Risperidone.[1][2]
Chemically, it differs from the parent active pharmaceutical ingredient (API) by the presence of a double bond in the piperidine ring, specifically at the 3,6-position (tetrahydropyridine moiety). This unsaturation alters the conformational flexibility of the molecule, potentially impacting metabolic stability and receptor binding affinity, though it is primarily monitored as a critical quality attribute (CQA) during API manufacturing.
Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water
Regulatory Status
Pharmacopeial Impurity (Reference Standard required for release testing)
Formation Mechanics & Synthesis
Understanding the origin of CAS 168906-58-9 is essential for process control. It typically arises via two distinct pathways: Process Carryover or Oxidative Degradation .
Mechanistic Pathways
Synthetic Carryover (Primary Route): The synthesis of Risperidone involves coupling a chloroethyl intermediate with a piperidinyl-benzisoxazole moiety. If the starting material 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole contains the dehydrogenated analog (a tetrahydropyridine impurity), this impurity will couple with the alkyl halide to form 3,6-Dihydro Risperidone.
Oxidative Dehydrogenation: Under stress conditions (high heat, oxidative environment), the piperidine ring of the final Risperidone API can undergo oxidation to form the enamine/imine structure, which stabilizes as the 3,6-dihydro derivative.
Synthesis of Reference Standard
To validate analytical methods, a pure reference standard of CAS 168906-58-9 is required. The following protocol outlines a targeted synthesis strategy used in reference standard generation.
Charge: Dissolve Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in MIBK.
Activation: Add
(3.0 eq) and catalytic KI (0.1 eq).
Reflux: Heat the mixture to 100-110°C for 12-16 hours. Monitor by TLC or HPLC until Intermediate A is consumed.
Work-up: Cool to room temperature. Filter inorganic salts. Evaporate solvent under reduced pressure.
Purification: Recrystallize from Isopropanol (IPA) or purify via Flash Column Chromatography (DCM:MeOH gradient) to achieve >98% purity.
Visualization: Synthesis & Formation Logic
Figure 1: Formation pathways showing both synthetic carryover (primary) and oxidative degradation routes.
Analytical Strategy
Distinguishing 3,6-Dihydro Risperidone from the parent API is analytically challenging due to their structural similarity. The mass difference is only 2 Da, and the UV spectra are nearly identical.
High-Performance Liquid Chromatography (HPLC)
Standard pharmacopeial methods (USP/EP) for Risperidone often use C18 stationary phases. However, the 3,6-dihydro impurity may co-elute with the parent if the gradient is too shallow.
Recommended Method Parameters:
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax SB-C18),
.
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-5 min: 20% B
5-25 min: Linear ramp to 80% B
Flow Rate: 1.0 mL/min.
Detection: UV @ 275 nm (Max absorption for benzisoxazole).
Retention Logic: The 3,6-dihydro impurity typically elutes after Risperidone due to the planar geometry of the double bond increasing
interactions with the stationary phase, despite being slightly less lipophilic.
Mass Spectrometry (LC-MS)
For definitive identification, Mass Spectrometry is superior to UV.
Parent Risperidone:
3,6-Dihydro Risperidone:
Fragmentation: MS/MS of m/z 409 will yield a characteristic fragment for the unsaturated piperidine-benzisoxazole moiety, distinguishing it from other isobaric impurities.
Visualization: Analytical Decision Tree
Figure 2: Analytical workflow for identifying 3,6-Dihydro Risperidone in bulk API.
Toxicological & Regulatory Implications
While specific toxicological data for CAS 168906-58-9 is often bracketed under the parent compound's safety profile (if present below ICH Q3B qualification thresholds), the structural alert (Michael acceptor potential of the
-unsaturated system) warrants attention.
Genotoxicity: The tetrahydropyridine moiety is generally considered stable, but in silico QSAR analysis (e.g., Derek Nexus) should be performed to rule out mutagenicity.
Activity: Due to the conservation of the pharmacophore (dopamine D2 / serotonin 5-HT2A antagonism), this impurity likely retains pharmacological activity, potentially contributing to the therapeutic effect or side effect profile if levels are uncontrolled.
Limits: Standard limits for known impurities in Risperidone are typically NMT (Not More Than) 0.15% or 0.2% depending on the daily dose, unless qualified.
Conclusion
3,6-Dihydro Risperidone (CAS 168906-58-9) is a critical process impurity that serves as a marker for the quality of the starting materials and the stability of the synthesis process. Effective control requires a dual strategy: sourcing high-purity intermediates (free of the tetrahydropyridine analog) and utilizing high-resolution HPLC methods capable of resolving the -2 Da desaturated analog from the parent peak.
References
United States Pharmacopeia (USP) . Risperidone Monograph: Organic Impurities. USP-NF.
European Medicines Agency (EMA) .[7] Assessment Report for Risperidone. EMA/CHMP.
National Center for Biotechnology Information . PubChem Compound Summary for Risperidone. (Parent compound context).
Pharmaffiliates . 3,6-Dihydro Risperidone Reference Standard Data. (Structural confirmation).
Technical Guide: The Formation and Control of Dehydro Risperidone During Synthesis
Executive Summary Dehydro Risperidone (CAS 168906-58-9), often chemically identified as 3,6-dihydro risperidone , is a critical process-related impurity in the synthesis of the antipsychotic API Risperidone.[1] Unlike ox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dehydro Risperidone (CAS 168906-58-9), often chemically identified as 3,6-dihydro risperidone , is a critical process-related impurity in the synthesis of the antipsychotic API Risperidone.[1] Unlike oxidative degradants that form upon storage (such as N-oxides), Dehydro Risperidone is primarily a "carryover" impurity originating from the incomplete reduction of a key synthetic intermediate.[1]
This guide provides a mechanistic analysis of its formation, a definitive protocol for its synthesis/isolation as a reference standard, and engineering controls to mitigate its presence in the final drug substance.[1]
Chemical Identity and Structural Analysis[2][3][4]
The term "Dehydro Risperidone" in high-performance liquid chromatography (HPLC) impurity profiling refers to the analogue containing a double bond within the piperidine ring.[1]
Note on Nomenclature: Do not confuse this with 5,6,7,8-tetradehydro risperidone , a rare oxidative impurity where the pyrido[1,2-a]pyrimidinone ring is aromatized. The standard "Dehydro" impurity refers to the piperidine unsaturation.[1]
Mechanism of Formation
The formation of Dehydro Risperidone is directly linked to the synthesis of the key intermediate 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .[1] A common industrial route utilizes a Grignard reaction followed by dehydration and hydrogenation.[1]
The Pathway
Grignard Addition: 4-Piperidone (protected) reacts with a fluorinated organometallic reagent to form a tertiary alcohol.[1]
Dehydration: Acid-catalyzed dehydration of the alcohol yields the Tetrahydropyridine Intermediate (Intermediate A in the diagram below).[1]
Hydrogenation (Critical Control Point): Intermediate A is hydrogenated (Pd/C, H₂) to form the Piperidine Intermediate (Intermediate B).[1]
Failure Mode: If hydrogenation is incomplete, residual Intermediate A remains.[1]
Coupling: The mixture of Intermediate B (major) and Intermediate A (impurity) reacts with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CEP Reagent).[1]
Result: Intermediate A couples just as efficiently as Intermediate B, forming Dehydro Risperidone in the final API.
Pathway Visualization
Figure 1: The origin of Dehydro Risperidone via the incomplete hydrogenation pathway.[1]
Synthesis and Isolation Protocol
To validate analytical methods (HPLC/UPLC), researchers often need to synthesize Dehydro Risperidone intentionally.[1] The most robust method is to bypass the hydrogenation step entirely and couple the unsaturated intermediate directly.
Reagents Required[7]
Precursor A: 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1,2-benzisoxazole (The "Dehydro" intermediate).[1]
Solvent: Acetonitrile (ACN) or Methyl Isobutyl Ketone (MIBK).[1]
Step-by-Step Protocol
Charging: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge 10.0 g of Precursor A and 12.5 g of Precursor B (1.05 eq).
Solvent Addition: Add 150 mL of Acetonitrile. Stir to create a suspension.
Base/Catalyst: Add 10.0 g of anhydrous Na₂CO₃ and 0.5 g of KI.
Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours . Monitor by TLC or HPLC until Precursor A is <1.0%.[1]
Workup:
Cool reaction mass to 25°C.
Filter off inorganic salts (NaCl/Na₂CO₃).[1] Wash the cake with warm ACN.
Distill off the solvent under reduced pressure to obtain a crude residue.[1][3]
Purification:
Recrystallize the crude residue from Isopropyl Alcohol (IPA).[1]
Note: Dehydro Risperidone is structurally very similar to Risperidone; if high purity (>99%) is required for a reference standard, column chromatography (Silica gel, DCM:MeOH 95:[1]5) may be necessary.
Characterization: Confirm structure via ¹H-NMR (look for alkene protons at δ 5.8-6.0 ppm) and Mass Spectrometry (m/z 409 [M+H]⁺).
Control Strategies
The presence of Dehydro Risperidone indicates a failure in the upstream intermediate synthesis, not the final coupling.[1] Control must be exerted at the hydrogenation stage of the benzisoxazole intermediate.[1]
Parameter
Control Strategy
Rationale
H₂ Pressure
Maintain >5 bar (75 psi)
Higher pressure favors complete saturation of the tetrahydropyridine double bond.[1]
Catalyst Load
10% Pd/C (50% wet), 5-10% w/w loading
Sufficient active sites are required to prevent "stalling" of the reduction.[1]
Reaction Time
Extend post-uptake hold
Allow an additional 2-4 hours after hydrogen uptake ceases to ensure conversion of trace alkene.
IPC Limit
NMT 0.10% Tetrahydropyridine
Set a strict In-Process Control (IPC) limit on the intermediate before releasing it to the coupling stage.
Analytical Profile
Dehydro Risperidone is a "specified impurity" in many regulatory filings. It typically elutes close to Risperidone in reverse-phase systems due to their similar hydrophobicity.[1]
Relative Retention Time (RRT): Typically ~0.90 – 0.95 relative to Risperidone (elutes just before the main peak due to slightly higher polarity/lower lipophilicity of the double bond).[1] Note: RRT varies by column and gradient.
References
European Pharmacopoeia (Ph.[1][4][5] Eur.) . Risperidone Monograph: Impurity Profiling. (Standard regulatory text defining Impurities A-L).
TLC Pharmaceutical Standards . Dehydro Risperidone (CAS 168906-58-9) Data Sheet. Retrieved from
ChemicalBook . 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Synthesis and Properties. Retrieved from [1]
Der Pharma Chemica . Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. 2013, 5(7):141-145.[1] Retrieved from
Rasayan Journal of Chemistry . Determination of Impurities of Risperidone API by Ultra Performance Liquid Chromatography. Vol. 13, No. 2, 940-948, 2020.[1][5] Retrieved from
Precision Quantitation of Risperidone and Related Impurities via HPLC-UV
Executive Summary & Scientific Rationale Risperidone (RIS) is a benzisoxazole derivative used extensively as an atypical antipsychotic. Its therapeutic efficacy and safety profile are critically dependent on the control...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
Risperidone (RIS) is a benzisoxazole derivative used extensively as an atypical antipsychotic. Its therapeutic efficacy and safety profile are critically dependent on the control of its impurities, particularly its active metabolite 9-Hydroxyrisperidone (9-OH-RIS, Paliperidone) and oxidative degradants like Risperidone N-oxide .
This application note provides a robust, stability-indicating HPLC-UV protocol for the separation and quantification of Risperidone and its related substances.[1] Unlike generic methods, this protocol addresses the specific chromatographic challenges posed by Risperidone's basicity (pKa ~8.8) and the structural similarity of its impurities.
The Mechanistic "Why":
Stationary Phase Selection: A C18 column with high carbon load and end-capping is essential. Risperidone possesses a piperidine ring containing basic nitrogen. On non-endcapped columns, this nitrogen interacts with residual silanols, causing severe peak tailing.
pH Control: We utilize a phosphate buffer at pH 3.0 – 3.7 . At this pH, the basic nitrogen is fully protonated, improving solubility and peak shape, while the acidic conditions suppress the ionization of surface silanols on the column, minimizing secondary interactions.
Detection Wavelength: While 280 nm is often used for assay, 237 nm is selected for impurity profiling to maximize the response of the benzisoxazole moiety shared by most degradation products, enhancing the Limit of Quantitation (LOQ).
Method Development & Optimization Workflow
The following diagram outlines the logical progression for optimizing this separation, ensuring resolution between the parent drug and the critical 9-OH metabolite.
Figure 1: Decision matrix for optimizing the HPLC separation of basic antipsychotics.
Detailed Experimental Protocol
Equipment & Reagents
Instrumentation: HPLC System with quaternary pump, autosampler, column oven, and PDA/UV detector.
Column: USP L1 (C18), 150 mm × 4.6 mm, 3.0 µm or 5.0 µm particle size (e.g., Waters Symmetry C18 or Agilent Zorbax SB-C18).
Buffer: 0.05 M adjusted to pH 3.7 with dilute phosphoric acid.
Mobile Phase B
Acetonitrile : Methanol (30:70 v/v)
Flow Rate
1.0 mL/min
Column Temp
25°C - 30°C
Injection Volume
10 - 20 µL
Detection
UV @ 237 nm (Reference: 360 nm if PDA used)
Run Time
25 Minutes
Gradient Program
The gradient is designed to elute the polar 9-OH metabolite early while retaining the non-polar parent drug and late-eluting N-oxide impurities.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
85
15
Equilibration
10.0
60
40
Linear Ramp
15.0
40
60
Elution of Late Impurities
20.0
85
15
Return to Initial
25.0
85
15
Re-equilibration
Standard & Sample Preparation[5]
Diluent: Mix Mobile Phase A and Methanol (50:50 v/v).
Stock Standard (1.0 mg/mL): Dissolve 25 mg of Risperidone Reference Standard in 25 mL of Diluent.
Working Standard (10 µg/mL): Dilute Stock Standard to target concentration for impurity calibration (typically 0.1% to 1.0% of assay concentration).
Sample Preparation (Tablets):
Weigh and powder 20 tablets.
Transfer equivalent of 10 mg Risperidone to a 50 mL flask.
Add 30 mL Diluent, sonicate for 20 mins (maintain temp < 25°C).
Dilute to volume, centrifuge at 4000 rpm for 10 mins.
Filter supernatant through 0.45 µm PVDF filter.
Forced Degradation (Stress Testing)
To demonstrate the method is "stability-indicating" (capable of separating the drug from its degradation products), stress testing is required.[4]
Figure 2: Forced degradation pathways. Oxidation typically yields the N-oxide impurity, the most critical degradant to resolve.
Expected Degradation Profile
Oxidative Stress: Generates Risperidone N-oxide (typically elutes after Risperidone) and 9-Hydroxyrisperidone (elutes before Risperidone).
Acid/Base Stress: May lead to cleavage of the benzisoxazole ring.[5]
System Suitability & Validation Criteria (ICH Q2)
Before running unknown samples, the system must pass the following criteria using the System Suitability Solution (containing Risperidone and 9-OH Risperidone).
Parameter
Acceptance Criteria
Scientific Rationale
Resolution (Rs)
> 1.5 between 9-OH-RIS and RIS
Ensures accurate integration of the active metabolite.
Tailing Factor (T)
< 1.5 (for Risperidone)
Indicates minimal secondary silanol interactions.
Column Efficiency (N)
> 5000 theoretical plates
Ensures sufficient peak sharpness for sensitivity.
Precision (RSD)
< 2.0% (n=6 injections)
Confirms system stability.
LOD / LOQ
S/N ratio > 3 (LOD) / > 10 (LOQ)
Critical for trace impurity detection (typically < 0.05%).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing (> 1.5)
Secondary silanol interactions.
Ensure column is "End-capped". Lower pH to 3.0. Add 0.1% Triethylamine (TEA) to Mobile Phase A if necessary.
Poor Resolution (9-OH/RIS)
Mobile phase strength too high.
Decrease % Organic in the initial gradient step (e.g., start at 10% B instead of 15%).
Baseline Drift
Gradient absorption issues.
Ensure Mobile Phase A and B have balanced UV absorbance. Use HPLC-grade TFA or Phosphoric acid.
Split Peaks
Solvent mismatch.
The sample diluent is stronger than the initial mobile phase. Dilute sample in Mobile Phase A.
References
United States Pharmacopeia (USP). USP Monograph: Risperidone.[6] Rockville, MD: U.S. Pharmacopeial Convention.[7]
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[8][9][10] (2006).[8]
Bhardwaj, S. et al. "Stress degradation studies on risperidone and development of a validated stability-indicating HPLC method." Journal of Chromatographic Science.
Subba Rao, D.V., et al. "Method development and validation for the determination of related substances of Risperidone in bulk and pharmaceutical dosage forms." Journal of Pharmaceutical and Biomedical Analysis.
PubChem. Risperidone Compound Summary. National Center for Biotechnology Information.
Using 3,6-Dihydro Risperidone as a reference standard in pharmaceutical analysis
This Application Note is designed to serve as a definitive technical guide for the integration of 3,6-Dihydro Risperidone (also known as Dehydro Risperidone) into analytical workflows. It addresses the specific challenge...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a definitive technical guide for the integration of 3,6-Dihydro Risperidone (also known as Dehydro Risperidone) into analytical workflows. It addresses the specific challenges of separating this structural analog from the parent compound, Risperidone, and its major metabolites.
Part 1: Executive Summary & Chemical Context
The Analytical Challenge
In the synthesis and stability profiling of Risperidone, the presence of 3,6-Dihydro Risperidone represents a critical quality attribute. Unlike the major metabolite 9-hydroxy risperidone (Paliperidone), which is formed via hydroxylation, 3,6-Dihydro Risperidone is typically a process-related impurity or an oxidative degradant involving the dehydrogenation of the piperidine ring.
Chemical Differentiation:
Risperidone: Contains a fully saturated piperidinyl moiety.
3,6-Dihydro Risperidone: Contains a 1,2,3,6-tetrahydropyridinyl moiety (a double bond is introduced in the ring).
Impact on Chromatography:
The introduction of the double bond increases the planarity of the ring and slightly alters the pKa of the tertiary amine. This results in an elution profile extremely close to the parent peak, often leading to co-elution on standard C18 columns if the mobile phase pH and organic modifier are not optimized for
selectivity.
Part 2: Reference Standard Management Protocol
Objective: To ensure the integrity of the CAS 168906-58-9 reference standard prior to analysis.
Handling & Storage
Hygroscopicity: The tetrahydropyridine moiety can be susceptible to autoxidation. Store the neat standard at 2°C to 8°C under an inert atmosphere (Argon or Nitrogen) if possible.
Light Sensitivity: Protect from light.[1] Use amber glassware for all stock preparations.
Stock Solution Preparation
Concentration: 1.0 mg/mL
Solvent System: Methanol (LC-MS Grade). Avoid dissolving directly in the mobile phase buffer to prevent potential "salting out" at high concentrations.
Step-by-Step:
Equilibrate the standard vial to room temperature (20°C) for 30 minutes to prevent condensation.
Weigh approximately 10 mg of 3,6-Dihydro Risperidone into a 10 mL amber volumetric flask.
Add 5 mL of Methanol and sonicate for 2 minutes (maintain temp < 25°C).
Dilute to volume with Methanol.
Stability: Stable for 7 days at 4°C.
Part 3: High-Resolution HPLC Method (The Protocol)
Rationale: This method utilizes a Phenyl-Hexyl stationary phase (or a high-carbon load C18) to exploit the
interactions offered by the double bond in the impurity, enhancing resolution () from the parent Risperidone.
Chromatographic Conditions
Parameter
Specification
Column
Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
20 mM Ammonium Acetate buffer, pH 6.0 (Adjusted with dilute Acetic Acid)
Mobile Phase B
Acetonitrile : Methanol (50:50 v/v)
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
UV-PDA at 275 nm (Secondary monitoring at 235 nm)
Injection Vol
10 µL
Gradient Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
85
15
Equilibration
2.0
85
15
Isocratic Hold
15.0
40
60
Linear Gradient
20.0
10
90
Wash
21.0
85
15
Re-equilibration
25.0
85
15
End of Run
Method Logic (Expert Insight)
pH 6.0 Selection: The pKa of the piperidine nitrogen in Risperidone is approx 8-9. At pH 6.0, both species are ionized. However, the solvation shell around the tetrahydropyridine (impurity) differs from the piperidine (parent), maximizing separation selectivity.
Dual Organic Modifier: Using a mix of ACN and MeOH balances dipole-dipole interactions (MeOH) with proton-acceptor capabilities (ACN), often resolving the "critical pair" (Risperidone vs. 3,6-Dihydro).
Part 4: Analytical Workflow Visualization
The following diagram illustrates the decision matrix for optimizing the separation of 3,6-Dihydro Risperidone.
Caption: Workflow logic for optimizing the critical pair separation between Risperidone and its dehydro-impurity.
Part 5: Validation Framework (Self-Validating System)
To ensure the method is reliable, the following System Suitability Test (SST) criteria must be met before every analytical batch.
System Suitability Criteria
Parameter
Acceptance Criteria
Scientific Rationale
Resolution ()
between Risperidone and 3,6-Dihydro Risperidone
Ensures baseline separation for accurate integration.
Tailing Factor ()
Indicates minimal secondary interactions with silanol groups.
Precision (RSD)
for 6 replicate injections
Confirms system stability and injector accuracy.
Signal-to-Noise
for LOQ standard
Verifies sensitivity at the reporting threshold (usually 0.05%).
Calculation of Relative Response Factor (RRF)
Because 3,6-Dihydro Risperidone is a structural analog, its UV absorption at 275 nm is similar but not identical to Risperidone.
Protocol: Inject 5 concentration levels (e.g., 0.1% to 1.0% of target conc) of both standards. Plot Area vs. Concentration.
Typical RRF: Expect a value between 0.9 and 1.1 due to the preservation of the benzisoxazole chromophore.
Part 6: Troubleshooting Guide
Issue: Peak Fronting or Broadening
Cause: Solvent mismatch. The sample is dissolved in 100% MeOH, but the starting mobile phase is 85% Aqueous.
Solution: Dilute the final analytical sample with Mobile Phase A to match the initial gradient conditions (e.g., 50:50 Buffer:MeOH).
Issue: Retention Time Shift
Cause: pH drift in the Ammonium Acetate buffer.
Solution: Prepare buffer fresh daily. The volatility of acetate can cause pH changes over 24 hours.
Issue: Unknown "Ghost" Peaks
Cause: Degradation of the 3,6-Dihydro standard.
Solution: Check the stock solution stability. If the solution has turned yellow or shows extra peaks, discard and prepare fresh from solid.
References
Pharmaffiliates. (n.d.). 3,6-Dihydro Risperidone Reference Standard (CAS 168906-58-9).[2] Retrieved from [Link]
International Conference on Harmonisation (ICH). (2006).[3] ICH Q3A(R2): Impurities in New Drug Substances.[3][4][5] Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Risperidone. Retrieved from [Link]
Journal of Pharmaceutical and Biomedical Analysis. (Various Issues). Methods for the determination of Risperidone and related impurities.[6][7][8] (General reference to field-standard methodology).
Application of 3,6-Dihydro Risperidone in neuropharmacology research
Application Notes & Protocols for Neuropharmacological Research Compound Focus: Risperidone and its Derivatives, including 3,6-Dihydro Risperidone Prepared by: Gemini, Senior Application Scientist Introduction: Situating...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols for Neuropharmacological Research
Compound Focus: Risperidone and its Derivatives, including 3,6-Dihydro Risperidone
Prepared by: Gemini, Senior Application Scientist
Introduction: Situating 3,6-Dihydro Risperidone in the Context of Atypical Antipsychotics
Risperidone stands as a cornerstone second-generation (atypical) antipsychotic, pivotal in the management of schizophrenia, bipolar disorder, and other neuropsychiatric conditions[1][2]. Its therapeutic efficacy is primarily attributed to its unique antagonism of dopamine D2 and serotonin 5-HT2A receptors[3][4]. The principal active metabolite of risperidone is 9-hydroxyrisperidone, also known as paliperidone, which is itself a potent antipsychotic agent and contributes significantly to the overall clinical effect[2][5][6].
The subject of this guide, 3,6-Dihydro Risperidone, is not extensively characterized in mainstream neuropharmacological literature. It is generally considered a synthetic intermediate, impurity, or a lesser-known derivative of risperidone[7][8][9]. Consequently, dedicated research on its specific pharmacological profile is sparse.
This guide, therefore, takes a pragmatic and scientifically grounded approach. We will provide detailed application notes and protocols for the neuropharmacological investigation of risperidone as the parent compound. The methodologies described herein are directly applicable for characterizing any risperidone derivative, including 3,6-Dihydro Risperidone, enabling researchers to elucidate its potential mechanism of action, receptor affinity, and functional effects in established preclinical models. By using the well-understood profile of risperidone as a benchmark, researchers can effectively profile novel or uncharacterized related molecules.
Section 1: The Pharmacological Bedrock - Risperidone's Mechanism of Action
Understanding the established pharmacology of risperidone is the critical first step before investigating any of its derivatives. The prevailing theory for its antipsychotic action centers on its combined, high-affinity blockade of two key G-protein coupled receptors (GPCRs) in the central nervous system.
1.1. The Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism Theory
Schizophrenia's positive symptoms (e.g., hallucinations, delusions) are linked to hyperactivity in the mesolimbic dopamine pathway[1][10]. Traditional antipsychotics primarily block D2 receptors to quell this hyperactivity. However, this often leads to significant extrapyramidal symptoms (EPS) due to D2 blockade in the nigrostriatal pathway.
Atypical antipsychotics like risperidone achieve a superior therapeutic window through a dual-action mechanism[11]:
Potent 5-HT2A Receptor Blockade: Risperidone has a very high affinity for serotonin 5-HT2A receptors, approximately 10- to 20-fold greater than its affinity for D2 receptors[2][10]. Antagonism of 5-HT2A receptors is believed to indirectly increase dopamine release in certain brain regions, including the prefrontal cortex and the striatum, which may alleviate negative symptoms and, crucially, mitigate the motor side effects (EPS) caused by D2 blockade[12][13].
High-Affinity D2 Receptor Blockade: Risperidone also potently antagonizes D2 receptors, which is essential for its efficacy against the positive symptoms of psychosis[1][14].
This high 5-HT2A/D2 binding ratio is a defining characteristic of atypicality, providing a balanced pharmacological profile[5][10].
Signaling Pathway Overview
The antagonism of these receptors modulates downstream signaling cascades, ultimately normalizing the aberrant neuronal activity implicated in psychosis.
Caption: D2/5-HT2A antagonism by a risperidone-like compound.
1.2. Receptor Binding Profile
The affinity of a compound for various receptors dictates its therapeutic effects and side-effect profile. Risperidone also binds to other receptors, which can explain some of its other clinical effects (e.g., orthostatic hypotension via α1-adrenergic blockade)[2][7]. A primary goal for characterizing a derivative like 3,6-Dihydro Risperidone would be to determine its binding affinity (Ki) across a panel of relevant CNS receptors.
Section 2: In Vitro Protocol - Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., 3,6-Dihydro Risperidone) for specific neurotransmitter receptors (e.g., D2, 5-HT2A). This is the foundational assay for establishing a compound's primary mechanism of action.
Causality & Rationale: This competitive binding assay measures how effectively the test compound displaces a known high-affinity radioligand from the target receptor. A lower concentration of the test compound needed for displacement indicates a higher binding affinity. This quantitative measure (Ki) is crucial for comparing the potency of new derivatives against the parent compound and predicting their potential therapeutic and off-target effects[15][16].
Workflow: Radioligand Binding Assay
Caption: Step-by-step workflow for a radioligand binding assay.
Detailed Step-by-Step Protocol
Materials & Reagents:
Test Compound (3,6-Dihydro Risperidone) dissolved in a suitable vehicle (e.g., DMSO).
Receptor Source: Commercially available cell membranes (e.g., from CHO or HEK293 cells) stably expressing the human D2 or 5-HT2A receptor.
Radioligand: e.g., [³H]-Spiperone for D2 receptors; [³H]-Ketanserin for 5-HT2A receptors.
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Non-specific Binding (NSB) control: A high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2).
Test Compound: 50 µL Test Compound (at various concentrations), 50 µL Radioligand, 100 µL Receptor Membranes.
Self-Validation: Each condition should be run in triplicate to ensure data reliability. The radioligand concentration is typically set near its dissociation constant (Kd) for the receptor[17].
Incubation:
Gently mix the plates and incubate for a pre-determined time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium[17].
Filtration:
Pre-soak glass fiber filter mats in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself[17].
Terminate the reaction by rapidly filtering the contents of each well through the filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
Wash each filter disc 3-4 times with ice-cold Assay Buffer to remove any remaining unbound or non-specifically attached radioligand[17].
Quantification:
Transfer the filter discs to scintillation vials.
Add 3-5 mL of scintillation cocktail to each vial and allow them to equilibrate overnight.
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis:
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - NSB (DPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Section 3: In Vivo Protocol - Pharmacologically-Induced Animal Models
Objective: To evaluate the functional antagonist activity of a test compound in a living system. These models are designed to mimic certain aspects of psychosis and are used to predict antipsychotic efficacy.
Causality & Rationale: While in vitro assays confirm receptor binding, in vivo models demonstrate whether this binding translates into a functional, physiological effect in the complex environment of the brain. Pharmacological models, such as amphetamine-induced hyperactivity, are widely used because they are robust, reproducible, and rely on the same hyperdopaminergic state that antipsychotics aim to correct[18]. Reversal of the induced behavior by the test compound provides strong evidence of its potential antipsychotic activity.
Workflow: Amphetamine-Induced Hyperactivity Model
Caption: Workflow for an in vivo antipsychotic screening model.
Detailed Step-by-Step Protocol
Animals and Acclimation:
Use adult male rodents (e.g., Sprague-Dawley rats, 250-300g).
House animals under standard conditions (12h light/dark cycle, food and water ad libitum).
Acclimate the animals to the testing room for at least 60 minutes before the experiment begins. Also, acclimate them to the open-field activity chambers for 30-60 minutes on the day prior to testing.
Experimental Groups (n=8-12 per group):
Group 1 (Control): Vehicle (e.g., saline with 1% Tween 80, i.p.) followed by Saline (i.p.).
Group 2 (Hyperactivity): Vehicle (i.p.) followed by d-Amphetamine (e.g., 1.5 mg/kg, i.p.).
Group 3 (Test Compound): 3,6-Dihydro Risperidone (various doses, i.p.) followed by d-Amphetamine.
Group 4 (Positive Control): Risperidone (e.g., 0.1-1 mg/kg, i.p.) followed by d-Amphetamine.
Self-Validation: The inclusion of a positive control (Risperidone) is critical to validate the assay's sensitivity and to provide a benchmark against which the test compound's potency can be compared[18].
Dosing Procedure:
Administer the pretreatment dose (Vehicle, Test Compound, or Risperidone). The timing should be based on the compound's expected time to peak plasma concentration (Tmax), typically 30-60 minutes for i.p. administration.
After the pretreatment interval, administer the challenge dose (Saline or d-Amphetamine).
Behavioral Recording:
Immediately after the challenge, place each animal into an individual open-field activity chamber equipped with infrared beams to automatically track movement.
Record locomotor activity (e.g., total distance traveled, beam breaks) in 5-minute bins for 90-120 minutes.
Data Analysis:
Calculate the total distance traveled for each animal.
Use statistical analysis (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare the activity of the treatment groups to the Vehicle + Amphetamine group.
A statistically significant reduction in amphetamine-induced hyperactivity by the test compound, similar to the effect of risperidone, indicates functional D2 antagonist activity and potential antipsychotic efficacy.
Section 4: Pharmacokinetic (PK) Profiling
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the test compound.
Causality & Rationale: A compound can have excellent in vitro potency but fail in vivo if it has poor bioavailability, is metabolized too quickly, or does not cross the blood-brain barrier. PK studies are essential to correlate drug exposure (plasma and brain concentrations) with the observed pharmacological effects[19]. For a risperidone derivative, it is also critical to identify its major metabolites, as they may be active (like 9-hydroxyrisperidone)[20][21][22].
Protocol: Basic PK Study in Rodents
Dosing: Administer a single dose of the test compound to a cohort of rodents (e.g., 10 mg/kg, p.o. or i.v.).
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60 min, and 2, 4, 8, 24 hours) via tail vein or cardiac puncture (terminal).
Sample Processing: Process blood to obtain plasma. At selected time points, perfuse and collect brains.
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and potential metabolites in plasma and brain homogenates.
Data Analysis: Use pharmacokinetic software to calculate key parameters.
PK Parameter
Description
Importance
Cmax
Maximum plasma concentration
Indicates extent of absorption
Tmax
Time to reach Cmax
Indicates rate of absorption
AUC
Area under the curve
Represents total drug exposure
t₁/₂
Half-life
Determines dosing interval
Brain/Plasma Ratio
Ratio of drug concentration in brain vs. plasma
Indicates blood-brain barrier penetration
References
ResearchGate. (2025). Synthesis and characterization of impurity G of risperidone: An antipsychotic drug | Request PDF. Available at: [Link]
Dr.Oracle. (n.d.). What is the mechanism of action of Risperidone (risperidone)?. Available at: [Link]
McNeil, S. E., Gibbons, J. R., & Cogburn, M. (2024). Risperidone. In StatPearls. StatPearls Publishing. Available at: [Link]
The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Available at: [Link]
PERSERIS® (risperidone) HCP. (n.d.). Mechanism of Action. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Risperidone. PubChem Compound Database. Available at: [Link]
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Available at: [Link]
Wikipedia. (n.d.). Antipsychotic. Available at: [Link]
Lins, T., & Gnecco, T. (2019). An Overview of Animal Models Related to Schizophrenia. Neuropsychopharmacology Reports. Available at: [Link]
Blasi, G., et al. (2013). Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology. Available at: [Link]
ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Available at: [Link]
Singh, H., et al. (2023). Neuropharmacological effect of risperidone: From chemistry to medicine. Chemico-Biological Interactions. Available at: [Link]
Gómez-Lira, G., et al. (2017). Comparative Pharmacology of Risperidone and Paliperidone. Pharmacology. Available at: [Link]
Leucht, S., et al. (2021). Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat. Translational Psychiatry. Available at: [Link]
Google Patents. (n.d.). US6750341B2 - Preparation of risperidone.
Deranged Physiology. (n.d.). Pharmacology of antipsychotics. Available at: [Link]
PubMed. (n.d.). Relationship between plasma risperidone and 9-hydroxyrisperidone concentrations and clinical response in patients with schizophrenia. Available at: [Link]
Frontiers. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Available at: [Link]
National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Available at: [Link]
University of Groningen. (n.d.). Pharmacokinetic-pharmacodynamic modelling of antipsychotic drugs in patients with schizophrenia. Research Portal. Available at: [Link]
Patsnap Synapse. (2024). What are 5-HT2A receptor antagonists and how do they work?. Available at: [Link]
imprs-tp. (2011). Animal models of schizophrenia. Available at: [Link]
ResearchGate. (n.d.). Neuropharmacological effect of risperidone: From chemistry to medicine | Request PDF. Available at: [Link]
American Journal of Psychiatry. (n.d.). Binding of Antipsychotic Drugs to Cortical 5-HT2A Receptors: A PET Study of Chlorpromazine, Clozapine, and Amisulpride in Schizophrenic Patients. Available at: [Link]
PubMed. (n.d.). Changes in plasma concentrations of risperidone and 9-hydroxyrisperidone and the associated clinical effects during the switch from oral risperidone to extended-release paliperidone tablets in patients with schizophrenia. Available at: [Link]
ResearchGate. (n.d.). Relationship between plasma risperidone and 9-hydroxyrisperidone concentrations and clinical response in patients with schizophrenia | Request PDF. Available at: [Link]
Bymaster, F. P., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. Neuropsychopharmacology.
YouTube. (2025). Dominate USMLE psych with this tip: Atypical antipsychotics act on both D2 and 5-HT2A receptors. Available at: [Link]
Cambridge Core. (n.d.). Population pharmacokinetics of antipsychotics. Available at: [Link]
Wikipedia. (n.d.). Animal model of schizophrenia. Available at: [Link]
Scholars Research Library. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Available at: [Link]
MDPI. (n.d.). Advantages and Limitations of Animal Schizophrenia Models. Available at: [Link]
Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Comparative Pharmacology of Risperidone and Paliperidone. Available at: [Link]
SMI Adviser. (n.d.). Antipsychotic Receptor Binding Properties. Available at: [Link]
Abstract & Introduction Dehydro Risperidone (9-hydroxyrisperidone), clinically known as Paliperidone , is the major active metabolite of the atypical antipsychotic Risperidone. It functions as a potent antagonist with hi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Dehydro Risperidone (9-hydroxyrisperidone), clinically known as Paliperidone , is the major active metabolite of the atypical antipsychotic Risperidone. It functions as a potent antagonist with high affinity for Dopamine D2 receptors (
) and Serotonin 5-HT2A receptors .
In drug discovery, Dehydro Risperidone is frequently utilized as a reference standard in competition binding assays to validate the affinity of novel antipsychotic candidates. This application note details a robust, field-proven protocol for determining the binding affinity (
) of Dehydro Risperidone at the D2 receptor using a radioligand displacement assay.
Key Mechanistic Insight: Unlike many D2 ligands, Dehydro Risperidone has a distinct dissociation profile and avoids CYP2D6 metabolism, making it a stable and reliable control for in vitro screening.
Physicochemical Properties & Handling
Failure to properly solubilize Dehydro Risperidone is the most common cause of assay variability.
Compound: Dehydro Risperidone (Paliperidone)
Molecular Weight: 426.48 g/mol
Solubility Profile: Practically insoluble in water. Soluble in DMSO (Dimethyl Sulfoxide) and Methanol.
Storage: Powder at -20°C. Stock solutions should be aliquoted and stored at -80°C to prevent degradation.
Preparation of Stock Solution (10 mM)
Weigh typically 4.26 mg of Dehydro Risperidone powder.
Dissolve in 1 mL of 100% DMSO . Vortex vigorously until the solution is completely clear.
Critical Step: Do not attempt to make aqueous serial dilutions directly from the 100% DMSO stock into the assay plate. Create an intermediate dilution (e.g., 100 µM in assay buffer with 1% DMSO) to prevent precipitation upon contact with the aqueous buffer.
Mechanistic Principle: Competition Binding
The assay relies on the principle of Competitive Displacement . A fixed concentration of a radioligand (typically
-Spiperone or -Raclopride) is allowed to reach equilibrium with D2 receptors in membrane preparations. Dehydro Risperidone is added at varying concentrations to compete for the same binding site.
Figure 1: Mechanism of Competitive Displacement
Caption: Dehydro Risperidone competes with the radioligand for the orthosteric binding site on the D2 receptor. As [Dehydro Risperidone] increases, the radioactive signal decreases.
Experimental Protocol
A. Reagents & Materials
Component
Specification
Purpose
Receptor Source
CHO cells stably expressing human D2 receptor (or Rat Striatum homogenate)
Target
Radioligand
-Spiperone (Specific Activity ~80 Ci/mmol)
Tracer
Assay Buffer
50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
Physiological Environment
NSB Definer
Haloperidol (10 µM) or (+)-Butaclamol (1 µM)
Define Non-Specific Binding
Filter Plates
GF/B or GF/C Glass Fiber Filters
Harvest bound ligand
Blocking Agent
0.3% Polyethyleneimine (PEI)
CRITICAL: Reduces filter background
B. Membrane Preparation (Brief)
Harvest CHO-D2 cells in ice-cold harvest buffer (50 mM Tris-HCl, pH 7.4).
Homogenize using a Polytron (2 bursts, 10 sec).
Centrifuge at 48,000
for 20 min at 4°C.
Resuspend pellet in Assay Buffer to a final protein concentration of 5–10 µ g/well .
C. Assay Workflow (Step-by-Step)
Step 1: Filter Pre-Treatment (The "Pro" Tip)
Soak GF/B filter plates in 0.3% PEI for at least 60 minutes at 4°C prior to harvesting.
Why? D2 radioligands like Spiperone are sticky. PEI (positively charged) coats the glass fibers (negatively charged), preventing the radioligand from sticking to the filter itself, which would artificially inflate background noise.
Step 2: Plate Setup (96-well format)
Prepare the reaction in a total volume of 250 µL per well:
50 µL of Dehydro Risperidone (Concentration range:
M to M).
50 µL of Radioligand (
-Spiperone, final conc. ~0.5 nM).
150 µL of Membrane Suspension.
Total Binding (TB): Buffer + Radioligand + Membranes.
Quality Control: Specific binding should be >70% of Total Binding. If NSB is high (>30%), check your PEI soaking step.
Determine
Plot the Specific Binding (Y-axis) vs. Log[Dehydro Risperidone] (X-axis). Use non-linear regression (Sigmoidal dose-response, variable slope) to find the
(concentration inhibiting 50% of specific radioligand binding).
Calculate
(Cheng-Prusoff Equation)
The
is dependent on the radioligand concentration used. To get the intrinsic affinity constant () of Dehydro Risperidone, use:
: Experimental value from your plot.
: Concentration of radioligand used (e.g., 0.5 nM).
: Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~0.1 - 0.3 nM for -Spiperone on D2).
Expected Results:
Dehydro Risperidone typically exhibits a
of 2.0 – 4.0 nM at the human D2 receptor [1, 2].
Troubleshooting & Self-Validation
Issue
Probable Cause
Solution
High Non-Specific Binding (NSB)
Radioligand sticking to filters.
Mandatory: Pre-soak filters in 0.3% PEI for >1 hr. Ensure wash buffer is ice-cold.[1][4]
Low Signal (Total Binding)
Receptor degradation or low expression.
Avoid freeze-thaw cycles of membranes. Ensure protein conc. is 5-10 µ g/well .
Variable Replicates
Precipitation of Dehydro Risperidone.
Ensure intermediate dilutions are well-mixed. Do not exceed 1% DMSO in final well.
Ligand Depletion
Too much receptor protein.
Ensure <10% of total radioligand is bound. If >10%, reduce membrane protein amount.
References
Schotte, A., et al. (1996).[5] Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73.
Leysen, J. E., et al. (1988).[5] Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 247(2), 661-670.
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[6][7] Biochemical Pharmacology, 22(23), 3099–3108.
NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays.
Sample preparation techniques for 3,6-Dihydro Risperidone analysis in bulk drug
Application Note: High-Fidelity Sample Preparation for 3,6-Dihydro Risperidone (Dehydro Risperidone) Analysis in Bulk Drug Part 1: Executive Summary & Chemical Context In the impurity profiling of Risperidone, the quanti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Sample Preparation for 3,6-Dihydro Risperidone (Dehydro Risperidone) Analysis in Bulk Drug
Part 1: Executive Summary & Chemical Context
In the impurity profiling of Risperidone, the quantification of 3,6-Dihydro Risperidone (often referred to as Dehydro Risperidone) presents a unique challenge. Unlike oxidative degradants (e.g., N-oxides), this impurity typically arises as a process-related contaminant originating from the incomplete reduction of the tetrahydropyridine intermediate during the synthesis of the piperidine moiety [1, 2].
Chemically, this species contains a 1,2,3,6-tetrahydropyridine ring in place of the fully saturated piperidine ring found in Risperidone. This unsaturation (double bond) introduces two critical analytical variables:
Structural Rigidity: The double bond alters the hydrodynamic volume and pKa slightly compared to the parent drug, requiring precise pH control in the sample solvent to maintain peak shape.
Reactive Potential: The allylic amine motif is susceptible to further oxidation or polymerization if exposed to high-energy light or radical initiators during preparation.
This guide outlines a "Cold-Process, Actinic-Protected" sample preparation protocol designed to preserve the integrity of this specific alkene-containing impurity while ensuring complete solubilization of the bulk matrix.
Rationale: Risperidone and its dehydro-analog exhibit pH-dependent solubility. A neutral-to-slightly-acidic buffer prevents ionization shifts that cause split peaks, while Methanol ensures solvation of the hydrophobic benzisoxazole core.
Step 2: Pre-Solubilization (The "Wetting" Phase)
Add 10 mL of Methanol directly to the powder. Swirl gently to wet the solid.
Mechanism: Methanol disrupts the crystal lattice more effectively than the aqueous buffer. Adding buffer first can cause the API to form a hydrophobic "gum" that is difficult to dissolve.
Step 3: Pulse Sonication
Sonicate the flask for 5 minutes at ambient temperature (<25°C).
Control: Use a water bath with temperature control. If the bath warms up, replace the water. Heat can promote the disproportionation of the dihydro-impurity.
Step 4: Buffer Stabilization
Add 30 mL of 10mM Ammonium Acetate (pH 6.5) . Swirl to mix.
Note: The solution may become cloudy transiently; sonicate for an additional 2 minutes until perfectly clear.
Why Acetate? Acetate buffers suppress the silanol activity of glass vessels and HPLC columns, sharpening the peak shape for basic amines like Risperidone.
Step 5: Thermal Equilibration & Dilution
Allow the solution to return to exactly 20°C. Dilute to volume with the Ammonium Acetate buffer.
Precision: Thermal expansion of methanol is significant; diluting warm solution will result in volume errors >1%.
Step 6: Clarification
Filter approx. 2 mL of solution through a 0.2 µm Hydrophilic PTFE filter into an amber HPLC vial. Discard the first 1 mL (saturation volume) to prevent analyte loss due to filter binding.
Part 3: Analytical Interface (HPLC Conditions)
To successfully separate the 3,6-Dihydro impurity (MW 408.48) from the parent Risperidone (MW 410.49), the chromatographic method must exploit the slight difference in pi-pi interaction afforded by the double bond.
Parameter
Specification
Mechanistic Note
Column
C18, 150 x 4.6 mm, 3 µm (e.g., Zorbax Eclipse Plus)
High carbon load required for hydrophobic discrimination.
Mobile Phase A
10mM Ammonium Acetate (pH 6.5)
Neutral pH keeps the piperidine nitrogen deprotonated/neutral, increasing retention.
Shallow gradient required to separate the Dehydro impurity (elutes just before/after parent).
Flow Rate
1.0 mL/min
Standard flow.
Detection
UV @ 260 nm
Max absorbance for the benzisoxazole chromophore.
Column Temp
30°C
Strictly controlled to maintain resolution.
Part 4: Process Visualization
The following diagram illustrates the critical decision points and physical workflow for the sample preparation, highlighting the "Fail States" where errors commonly occur.
Figure 1: Decision-tree workflow for 3,6-Dihydro Risperidone sample preparation, emphasizing solubility checks and light protection.
Part 5: Validation & Troubleshooting
To ensure the protocol is "Self-Validating" (Trustworthiness), perform the following checks:
Filter Compatibility Test: Compare the peak area of the impurity in a filtered sample vs. a centrifuged (unfiltered) supernatant.
Acceptance: Difference < 2.0%.[1] If > 2.0%, switch from PVDF to PTFE.
Solution Stability: Inject the sample immediately and again after 24 hours (stored at 4°C in amber vials).
Acceptance: No new peaks > 0.05% area; 3,6-Dihydro Risperidone area change < 5%.
Recovery Spike: Spike the bulk drug solution with a known standard of 3,6-Dihydro Risperidone (if available) to confirm the matrix does not suppress the signal.
Common Failure Modes:
Split Peaks: Usually indicates the sample solvent pH is too far from the Mobile Phase pH. Ensure the sample diluent contains the buffer (Ammonium Acetate).
Ghost Peaks: Often caused by degrading Risperidone N-oxide reverting or degrading further. Ensure light protection is strict.
References
Pharmaffiliates. (n.d.). 3,6-Dihydro Risperidone (CAS 168906-58-9) - Impurity Standards.[2][3][4][5] Retrieved October 26, 2023, from [Link]
TLC Pharmaceutical Standards. (n.d.). Risperidone and Related Impurities (Dehydro Risperidone). Retrieved October 26, 2023, from [Link]
United States Pharmacopeia (USP). (2023). USP Monograph: Risperidone - Related Compounds. USP-NF. (General reference to the parent method framework).
Technical Support Center: Troubleshooting Co-elution of Risperidone and 3,6-Dihydro Risperidone
Status: Active Guide Ticket ID: HPLC-RIS-009 Expert Level: Senior Analytical Scientist Last Updated: February 6, 2026 Executive Summary & Chemical Context The Issue: You are experiencing co-elution or poor resolution ( )...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active Guide
Ticket ID: HPLC-RIS-009
Expert Level: Senior Analytical Scientist
Last Updated: February 6, 2026
Executive Summary & Chemical Context
The Issue:
You are experiencing co-elution or poor resolution (
) between Risperidone (API) and its closely related impurity, 3,6-Dihydro Risperidone (also known as Dehydro Risperidone; CAS 168906-58-9).
The Chemistry:
This separation is notoriously difficult because the two molecules differ only by the saturation level of the central nitrogen-containing ring.
Risperidone: Contains a saturated piperidine ring connecting the benzisoxazole and the ethyl linker.
3,6-Dihydro Risperidone: Contains a 3,6-dihydropyridine ring.[1]
Why this matters for Chromatography:
The introduction of the double bond in the impurity creates two critical separation vectors:
- Interaction Potential: The unsaturated ring in the impurity interacts more strongly with aromatic stationary phases.
Basicity (pKa) Shift: The planarity and electronic density of the nitrogen atom change, slightly altering the pKa.
Diagnostic Triage (Start Here)
Before modifying your method, perform this rapid diagnostic check.
Q1: Is your pH control precise?
Symptom: Retention time shifts or peak tailing.[2]
Check: These compounds are basic. If your mobile phase pH is near the pKa (approx. 8-9) or in a region where the ionization state changes rapidly, separation will collapse.
Immediate Action: Ensure your buffer capacity is sufficient. If using ammonium acetate, ensure the concentration is at least 10-20 mM.
Q2: Are you using a standard C18 column?
Symptom: Peaks are merged into a single broad peak or a "shoulder."
Insight: Standard C18 columns rely primarily on hydrophobic interaction. Since the hydrophobicity difference between the piperidine and dihydropyridine rings is negligible, C18 often fails to resolve them.
Immediate Action: Switch to a column with Phenyl-Hexyl , Biphenyl , or Pentafluorophenyl (PFP) chemistry to leverage the
- selectivity difference.
Deep-Dive Troubleshooting & Optimization
Strategy A: Stationary Phase Selection (The Most Effective Fix)
The 3,6-dihydro impurity has an electron-rich double bond that Risperidone lacks. You must exploit this.
Column Chemistry
Mechanism of Action
Predicted Outcome
Recommendation
C18 (Standard)
Hydrophobicity
Poor. Co-elution likely due to similar logP.
Not Recommended for this specific pair.
Biphenyl / Phenyl-Hexyl
- Interactions + Hydrophobicity
Excellent. The aromatic ring in the column interacts differently with the unsaturated impurity.
Primary Choice.
C18-PFP (Pentafluorophenyl)
Dipole-Dipole + -
Good. Offers alternative selectivity if Phenyl phases fail.
Secondary Choice.
Strategy B: pH Tuning
The basic nitrogen in the piperidine/dihydropyridine ring is the handle for selectivity.
Low pH (3.0 - 4.0): Both species are fully protonated. Separation relies solely on the hydrophobic/
-interaction difference of the core.
Mid pH (5.5 - 6.5): Often the "sweet spot" for Risperidone related substances.
High pH (> 8.0): (Requires hybrid column). Suppressing ionization increases retention and allows the hydrophobic differences to dominate.
Protocol: If using C18, move to pH 6.0-6.5 using Ammonium Acetate. The slight pKa difference often maximizes resolution here.
Strategy C: Organic Modifier Selectivity
Methanol (MeOH): Protic solvent. Can interact with the lone pairs and accessible hydrogens. Often provides better selectivity for structural isomers than ACN.
Acetonitrile (ACN): Aprotic. Sharper peaks but often compresses selectivity for this specific pair.
Action: Try a 50:50 mix of MeOH:ACN in your B-line, or switch to pure Methanol if pressure permits.
Visual Troubleshooting Workflows
Workflow 1: Decision Tree for Co-Elution
Figure 1: Decision matrix for troubleshooting co-elution issues specific to Risperidone impurities.
Validated Experimental Protocol
If your current method is failing, adopt this "Gold Standard" starting point derived from stability-indicating method principles.
Reagents
Buffer: 20 mM Ammonium Acetate (adjusted to pH 6.5 with dilute Acetic Acid).
Solvent A: Buffer solution.
Solvent B: Methanol:Acetonitrile (50:50 v/v). Note: The mix balances peak shape (ACN) with selectivity (MeOH).
Instrument Conditions
Column: Biphenyl or Phenyl-Hexyl (150 x 4.6 mm, 3 µm or sub-2 µm).
Flow Rate: 1.0 mL/min (adjust for column ID).
Temperature: 30°C (Strict control required).
Detection: UV @ 275 nm (Max absorption) or 237 nm (sensitive for impurities).
Gradient Program
Time (min)
% Solvent A (Buffer)
% Solvent B (Organic)
Purpose
0.0
90
10
Initial equilibration
2.0
90
10
Isocratic hold (focusing)
25.0
20
80
Shallow gradient for separation
30.0
20
80
Wash
30.1
90
10
Re-equilibration
Why this works: The shallow gradient (approx 3% change per minute) combined with the Phenyl stationary phase maximizes the interaction time for the
-electrons in the 3,6-dihydro impurity, pulling it away from the main Risperidone peak.
Frequently Asked Questions (FAQ)
Q: I see a shoulder on the tail of Risperidone. Is this the 3,6-dihydro impurity?A: Likely, yes. 3,6-Dihydro Risperidone often elutes after Risperidone on C18 columns due to slightly higher hydrophobicity or structural rigidity, but can elute before on certain polar-embedded phases. You must inject a pure standard of the impurity (CAS 168906-58-9) to confirm retention time.
Q: Can I use ion-pairing agents?A: While ion-pairing (e.g., hexane sulfonic acid) can improve resolution, it is generally discouraged for modern LC-MS compatible methods. It causes long equilibration times and memory effects. Try the Biphenyl column approach first; it is cleaner and more robust.
Q: Why does temperature fluctuation affect this specific pair so much?A: The separation relies on subtle steric and electronic differences. Temperature changes the kinetic energy of the interaction between the analyte and the stationary phase ligands. If you observe drifting resolution, ensure your column oven is calibrated and stable
C.
References
United States Pharmacopeia (USP) . Risperidone Monograph: Related Compounds. (Defines standard impurities and acceptance criteria).
PubChem . Risperidone Compound Summary. (Structural data for comparison).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Protocol: Risperidone Impurity SeparationDoc ID: TSP-RISP-042 | Tier: 3 (Advanced Method Development)
Subject: Optimizing Mobile Phase for Risperidone & Related Impurities
Audience: Analytical Scientists, QC Managers, Method Development Leads
Technical Context & Challenge
Risperidone (RIS) presents a classic chromatographic challenge due to its basic nature (pKa ~8.8, piperidine nitrogen) and the structural similarity of its primary impurities, particularly 9-Hydroxyrisperidone (9-OH) .
In Reversed-Phase HPLC (RP-HPLC), the critical pair is invariably 9-OH / Risperidone . Because 9-OH is the primary active metabolite and more polar, it elutes before the parent drug. The separation difficulty arises because both compounds possess basic nitrogens that interact strongly with residual silanols on the stationary phase, leading to peak tailing that can mask the resolution (
) between them. Furthermore, oxidative degradants (N-oxides) often elute in the "tail" of the main peak if the method is not strictly optimized for pH and ionic strength.
This guide provides a causality-driven troubleshooting framework to maximize resolution (
) and ensure robust quantification.
The "Gold Standard" Baseline Method
Before troubleshooting, ensure your starting conditions align with the thermodynamically favorable baseline. This protocol is derived from the USP/EP consensus but optimized for modern column chemistries.
ACN yields sharper peaks; MeOH offers different selectivity for N-oxide separation.
Flow Rate
1.0 – 1.2 mL/min
Standard linear velocity for 4.6mm ID columns.
Temperature
25°C – 35°C
Higher temp () narrows peaks but may alter selectivity of temperature-sensitive impurities.
Wavelength
234 nm or 275-280 nm
234 nm is more sensitive for impurities; 280 nm is more specific for the aromatic system.
Module 1: Optimizing Resolution (9-OH vs. Risperidone)
Issue: The resolution between 9-Hydroxyrisperidone and Risperidone is
.
Root Cause: Insufficient selectivity () or poor efficiency () due to secondary interactions.
Troubleshooting Protocol
Q1: Is the 9-OH peak merging into the front of the Risperidone peak?
Adjustment: Decrease the organic modifier (Mobile Phase B) by 2-5%.
Mechanism: 9-OH is more polar. Increasing the water content increases the retention factor (
) of the more hydrophobic parent drug (Risperidone) faster than the metabolite, widening the gap.
Q2: Did you use Methanol or Acetonitrile?
Adjustment: Switch from Acetonitrile to Methanol (or a mix).
Mechanism: Methanol is a protic solvent and can form hydrogen bonds with the hydroxyl group on 9-OH, significantly altering its solvation shell compared to the aprotic Acetonitrile. This often improves selectivity (
) for hydroxylated metabolites.
Q3: Is the pH correct?
Adjustment: Ensure pH is maintained between 3.0 and 3.7.
Mechanism: At pH > 6.0, silanols become ionized (
). The positively charged Risperidone (protonated amine) will ion-exchange with the surface, causing massive peak broadening that destroys resolution.
Visual Logic: Resolution Decision Tree
Figure 1: Decision matrix for resolving the Critical Pair (9-OH Risperidone / Risperidone).
Module 2: Peak Shape & Tailing Factors
Issue: Risperidone peak tailing (
).
Root Cause: Interaction between the protonated piperidine nitrogen and residual silanol groups on the silica support.
Q1: Are you using a "modern" column?
Protocol: Ensure the column is classified as "High Purity" or "Base Deactivated" (e.g., Type B Silica). Older Type A silica has high metal content and acidic silanols that bind basic drugs irreversibly.
Q2: Have you added a silanol blocker?
Protocol: Add 0.1% to 0.3% Triethylamine (TEA) to the buffer before pH adjustment.
Mechanism: TEA is a small, basic amine that competes for the active silanol sites on the column surface, effectively "capping" them and preventing the bulky Risperidone molecule from dragging.
Warning: Always adjust pH after adding TEA, as TEA will raise the pH significantly.
Q3: Is the buffer concentration sufficient?
Protocol: Increase phosphate buffer concentration from 20mM to 50mM.
Mechanism: Higher ionic strength suppresses the electric double layer and minimizes ion-exchange effects.
Module 3: Advanced Impurity Profiling (N-Oxides)
Issue: Unknown peaks appearing on the shoulder of the main peak.
Identification: These are likely Risperidone cis-N-oxide and trans-N-oxide .[1][2] These are oxidative degradants formed during storage or sample prep.
Differentiation Protocol:
Elution Order: typically cis-N-oxide elutes slightly before trans-N-oxide.
Detection: N-oxides have similar UV spectra to the parent but different mass transitions (M+16).
Optimization: N-oxide separation is highly pH-dependent.
Experiment: If N-oxides co-elute with the parent, lower the pH to 2.5 - 3.0. The protonation state of the N-oxide oxygen differs from the tertiary amine, altering relative retention.
Visual Logic: Impurity Workflow
Figure 2: Impurity elution order and identification workflow.
References
United States Pharmacopeia (USP). Monograph: Risperidone Tablets.[2] USP-NF. (Standard method basis).
Titier, K. et al. "Determination of risperidone and 9-hydroxyrisperidone in human plasma by high-performance liquid chromatography." Journal of Chromatography B, 2002. (Elution order and pH dependence).
PubChem. Risperidone Compound Summary (CID 5073). National Library of Medicine. (pKa and Structural Data).
Waters Corporation. "Simultaneous Analysis of Risperidone, 9-Hydroxyrisperidone, and Haloperidol in Plasma." Application Note. (Mobile phase optimization).
Bhardwaj, S. et al. "Stress degradation studies on risperidone and development of a validated stability-indicating HPLC method." International Journal of Pharmacy and Pharmaceutical Sciences, 2011. (Degradation pathways and N-oxide formation).[3]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Definition
Target Molecule: 3,6-Dihydro Risperidone (CAS: 168906-58-9)
Chemical Name: 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1][2]
Technical Context:
Unlike the standard antipsychotic Risperidone, which contains a fully saturated piperidine ring, 3,6-Dihydro Risperidone features a 1,2,3,6-tetrahydropyridine moiety (often referred to as the "dehydro" analog).[1] This molecule is a critical high-value impurity standard used for pharmacopeial compliance (e.g., USP/EP impurity profiling).[1]
Low yields in this synthesis typically stem from two failure points:
Incomplete Dehydration: Failure to quantitatively convert the 4-hydroxy intermediate to the tetrahydropyridine alkene.[1]
Coupling Efficiency: Competitive elimination reactions (E2) of the chloro-ethyl linker during the N-alkylation step.
This guide details a Convergent Synthesis Strategy designed to maximize yield by optimizing the stability of the tetrahydropyridine intermediate and the kinetics of the final coupling.
Strategic Synthesis Architecture
The most robust route involves a convergent coupling of two advanced intermediates. "Linear" synthesis on the bicyclic core is inefficient due to harsh conditions degrading the sensitive benzisoxazole ring.
The Convergent Workflow (Graphviz Visualization):
Figure 1: Convergent synthesis pathway highlighting the critical dehydration step required to form the 3,6-dihydro moiety.
Phase 1: Synthesis of the Nucleophile (The Tetrahydropyridine)[1]
The primary yield loss occurs during the formation of the double bond in the piperidine ring. Standard Grignard reactions often leave residual alcohol (4-hydroxy) species which are difficult to separate.[1]
Protocol Optimization:
Instead of a simple acid reflux, use a Dean-Stark trap with Toluene/p-TSA (para-toluenesulfonic acid) to drive the equilibrium.[1]
Parameter
Standard Protocol
Optimized High-Yield Protocol
Mechanism of Improvement
Reagent
HCl / Acetic Acid
p-TSA / Toluene
Azeotropic water removal drives the dehydration to completion (Le Chatelier's principle).[1]
Temperature
80-90°C
110°C (Reflux)
Higher energy overcomes the activation barrier for elimination.[1]
Workup
Neutralization & Extraction
Crystallization (IPA)
Direct crystallization removes unreacted 4-hydroxy impurities, ensuring >98% purity of the alkene nucleophile.[1]
Step-by-Step Guide:
Dissolve the 4-hydroxy precursor (from Grignard addition) in Toluene (10V).
Reflux with Dean-Stark apparatus for 4-6 hours until water collection ceases.
Cool to 50°C and wash with NaHCO3 solution.
Concentrate and crystallize from Isopropyl Alcohol (IPA).
Phase 2: The Coupling Reaction (The Yield Bottleneck)[1]
The Challenge: The electrophile (Chloro-ethyl bicyclic core) is prone to hydrolysis (replacing Cl with OH) or elimination (forming the vinyl analog) under strong basic conditions, reducing the yield of the target N-alkylated product.[1]
Troubleshooting the Coupling:
Q: My reaction stalls at 60% conversion. Adding more base causes impurities. What is happening?A: You are likely experiencing "surface passivation" of your inorganic base.
Fix: Switch to a Phase Transfer Catalysis (PTC) system.
Protocol: Use Acetonitrile (ACN) with Potassium Carbonate (K2CO3) and Tetrabutylammonium Bromide (TBAB) (5 mol%).[1] The TBAB solubilizes the carbonate, increasing the reaction rate at lower temperatures (60°C vs 80°C), which suppresses the thermal elimination byproduct.[1]
Q: I see a "Vinyl" impurity (Vinyl-pyrimidinone) in the HPLC.A: This is the elimination product of the chloro-ethyl core, caused by high basicity and high temperature.[1]
Fix:
Lower the reaction temperature to 60-65°C .
Use Sodium Carbonate (Na2CO3) instead of Potassium Carbonate (K2CO3). Na2CO3 is a milder base and reduces the rate of E2 elimination while still permitting the SN2 substitution.
Add Potassium Iodide (KI) (0.5 eq). This converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), allowing the coupling to proceed faster than the elimination side reaction.
Charge the reactor with ACN (15 volumes relative to nucleophile).
Add the Nucleophile and the Base (Na2CO3). Stir for 15 minutes.
Add the Electrophile and KI.
Heat the mixture to 65°C ± 2°C . Do not exceed 70°C.
Monitor by HPLC. The reaction typically completes in 12-16 hours.[1]
Checkpoint: If the unreacted nucleophile is >5% after 16h, add 0.1 eq of Electrophile, not more base.[1]
Quench: Cool to 25°C. Filter inorganic salts.
Isolation: Concentrate the filtrate to a residue. Recrystallize from Ethanol/Water (9:1) .
Note: Avoid Methanol if possible, as ethanol provides better rejection of the "Vinyl" impurity during crystallization.[1]
FAQ: Troubleshooting Specific Failure Modes
Q: The final product is colored (yellow/orange) instead of off-white.A: This indicates oxidation of the tetrahydropyridine double bond or formation of N-oxide impurities.[1]
Solution: Perform the coupling reaction under a Nitrogen atmosphere . Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture to prevent oxidative degradation of the electron-rich double bond.[1]
Q: Yield is good, but purity is low (contains 9-hydroxy risperidone).A: Check your starting material (the Electrophile).
Root Cause: The 3-(2-chloroethyl)... intermediate is often contaminated with its own precursors.[1]
Solution: Purify the Chloro-intermediate via slurry in Diethyl Ether before using it in the final coupling.[1] Purity of the electrophile must be >98% to ensure high yield of the target.
Q: Can I use DMF to speed up the reaction?A:Avoid DMF. While it speeds up the reaction, it makes the workup difficult (high boiling point) and often retains inorganic salts that catalyze degradation during the drying step. ACN or MEK are superior for ease of isolation and product stability.
References
Synthesis of Risperidone and Metabolites: Structure and synthesis of Risperidone impurities. (2021).[4] The Pharma Innovation Journal.
Impurity Profiling: Impurity G and Dihydro-Risperidone characterization. (2013).[5] Journal of Chemical and Pharmaceutical Research.
Intermediate Synthesis: Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. (2013).[3][5] Medicinal Chemistry.
Crystal Structure & Confirmation: Crystal structure of the Chloro-intermediate. (2008).[6][7] PMC - NIH.[1]
Technical Support Center: Navigating Matrix Effects in LC-MS/MS Analysis of 3,6-Dihydro Risperidone
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the LC-MS/MS analysis of 3,6-Dihydro Risperidone. This resource is designed to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the LC-MS/MS analysis of 3,6-Dihydro Risperidone. This resource is designed to provide in-depth, practical solutions to the common and complex issues arising from matrix effects. Our approach is rooted in scientific principles and validated through extensive field experience to ensure the integrity and accuracy of your bioanalytical data.
Q1: I'm observing inconsistent peak areas and poor reproducibility for 3,6-Dihydro Risperidone. Could this be a matrix effect?
A: Absolutely. Inconsistent peak areas and poor reproducibility are classic symptoms of matrix effects in LC-MS/MS analysis.[1][2] The "matrix" refers to all components in your sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances from the biological sample.[3] These co-eluting components can interfere with the ionization of 3,6-Dihydro Risperidone in the mass spectrometer's ion source, leading to either a suppression or enhancement of the signal.[4][5] This phenomenon directly impacts the accuracy, precision, and sensitivity of your quantitative analysis.[3]
Mechanism of Matrix Effects:
Matrix effects primarily occur at the interface between the liquid chromatography (LC) system and the mass spectrometer (MS), particularly within the electrospray ionization (ESI) source.[4] Co-eluting matrix components can compete with your analyte for ionization, alter the physical properties of the ESI droplets (like surface tension), or interfere with the analyte's ability to remain charged in the gas phase.[6][7]
Q2: How can I definitively determine if my analysis of 3,6-Dihydro Risperidone is being impacted by matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects: the post-extraction spike method for quantitative assessment and the post-column infusion method for qualitative evaluation.
1. Post-Extraction Spike Method:
This is a widely used quantitative approach to determine the matrix factor (MF).[3] The MF is a measure of the degree of ion suppression or enhancement.
Experimental Protocol: Post-Extraction Spike
Prepare three sets of samples:
Set A (Neat Solution): Analyte of interest (3,6-Dihydro Risperidone) spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
Set B (Post-Spiked Matrix): Blank biological matrix (e.g., plasma, urine) is extracted first, and then the analyte is spiked into the final extract at the same concentrations as Set A.
Set C (Pre-Spiked Matrix): The analyte is spiked into the blank biological matrix before the extraction process. This set is used to determine recovery.
Analyze all three sets using your established LC-MS/MS method.
Calculate the Matrix Factor (MF) and Recovery (RE):
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)
Interpreting the Results:
Matrix Factor (MF)
Interpretation
MF = 1
No matrix effect
MF < 1
Ion Suppression
MF > 1
Ion Enhancement
According to FDA guidance for bioanalytical method validation, the precision (%CV) of the matrix factor across at least six different lots of matrix should not be greater than 15%.[8]
2. Post-Column Infusion Method:
This qualitative technique helps to identify the regions in your chromatogram where ion suppression or enhancement occurs.[9][10][11]
Experimental Workflow: Post-Column Infusion
Caption: Workflow for Post-Column Infusion Experiment.
In this setup, a constant flow of a standard solution of 3,6-Dihydro Risperidone is introduced into the LC eluent stream after the analytical column but before the MS ion source.[9] A blank matrix extract is then injected onto the column. Any dip or rise in the constant baseline signal of the analyte corresponds to a region of ion suppression or enhancement, respectively, caused by the eluting matrix components.[11][12]
Q3: I've confirmed significant ion suppression. What are the most effective strategies to mitigate this for 3,6-Dihydro Risperidone analysis?
A: Mitigating matrix effects involves a multi-faceted approach that can be broken down into three main areas: Sample Preparation, Chromatographic Optimization, and the use of an appropriate Internal Standard. While it's often not possible to completely eliminate matrix effects, they can be significantly minimized or compensated for.[6]
Decision Tree for Mitigating Matrix Effects
Caption: Decision-making workflow for addressing matrix effects.
1. Rigorous Sample Preparation:
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte.[5]
Protein Precipitation (PPT): While simple and fast, PPT often results in "dirtier" extracts, leaving behind significant amounts of phospholipids, which are major contributors to ion suppression.[13]
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind. A systematic approach to developing an LLE method for risperidone and its metabolites has been shown to be effective.[14]
Solid-Phase Extraction (SPE): SPE provides even greater selectivity and cleaner extracts.[5] Using a mixed-mode cation exchange (MCX) SPE cartridge can be particularly effective for basic compounds like 3,6-Dihydro Risperidone, as it allows for strong retention of the analyte and aggressive washing steps to remove neutral and acidic interferences. A UPLC-MS/MS method for risperidone utilized an Oasis MCX µElution plate for effective sample preparation.
Phospholipid Removal (PLR): Since phospholipids are notorious for causing ion suppression, specific PLR products (e.g., plates or cartridges) can be used, often in conjunction with PPT, to selectively remove these lipids.[15][16][17]
Comparison of Sample Preparation Techniques:
Technique
Pros
Cons
Protein Precipitation (PPT)
Simple, fast, inexpensive
"Dirty" extract, high matrix effects
Liquid-Liquid Extraction (LLE)
Cleaner than PPT, good recovery for non-polar analytes
More labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE)
Cleanest extracts, high selectivity, can concentrate analyte
More expensive, requires method development
Phospholipid Removal (PLR)
Specifically targets a major source of ion suppression
Adds a step and cost to the workflow
2. Chromatographic Optimization:
The aim is to chromatographically separate 3,6-Dihydro Risperidone from any co-eluting matrix components that were not removed during sample preparation.[9]
Gradient Modification: Lengthening the gradient or making it shallower around the elution time of your analyte can improve resolution from interferences.
Column Chemistry: Switching to a different column chemistry (e.g., from a C18 to a phenyl-hexyl or a biphenyl phase) can alter the selectivity and move your analyte away from interfering peaks.
Smaller Particle Sizes (UPLC/UHPLC): Using columns with smaller particles provides higher chromatographic efficiency, leading to sharper peaks and better separation from matrix components.
3. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
This is the most effective way to compensate for matrix effects.[5][18] A SIL-IS (e.g., 3,6-Dihydro Risperidone-d4) is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the exact same ionization suppression or enhancement.[18][19] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[18]
Q4: I don't have access to a stable isotope-labeled internal standard for 3,6-Dihydro Risperidone. What are my alternatives?
A: While a SIL-IS is the gold standard, there are other viable strategies, though they come with certain caveats.
Structural Analog Internal Standard: You can use a compound that is structurally similar to 3,6-Dihydro Risperidone and has similar physicochemical properties. For instance, some methods for risperidone have used clozapine or paroxetine as an internal standard.[20] However, it is crucial to demonstrate that the analog IS and the analyte co-elute and are affected by matrix effects to a similar degree. Any difference in their response to ion suppression will lead to quantification errors.
Matrix-Matched Calibration: This approach involves preparing your calibration standards in the same biological matrix as your samples.[5][21] This helps to ensure that the calibrators and the unknown samples experience similar matrix effects. However, this requires a reliable source of analyte-free blank matrix and can be labor-intensive.[21]
Standard Addition: In this method, known amounts of the analyte are added to several aliquots of the unknown sample.[9] A calibration curve is then generated from the spiked samples, and the original concentration is determined by extrapolation. This is a very accurate method for overcoming sample-specific matrix effects but is not practical for high-throughput analysis as each sample needs to be analyzed multiple times.[9]
References
Taylor & Francis. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]
Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]
Chen, H. Y., et al. (2017). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. PMC - NIH. Retrieved from [Link]
Alegete, P., et al. (2016). simultaneous quantification of risperidone and escitalopram in human plasma by lc-ms/ms: application to a pharmacokinetic study. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
ResearchGate. (2009). The Validation of an LC-MS Method for the Determination of Risperidone and its Active Metabolite 9-Hydroxyrisperidone in Human Plasma. Retrieved from [Link]
ResolveMass Laboratories. (n.d.). Overcoming Matrix Effects in LC-MS/MS for Trace-Level Nitrosamines. Retrieved from [Link]
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]
ResearchGate. (n.d.). LC/ESI-MS/MS chromatograms of risperidone and its major metabolite, 9-hydroxyrisperidone. Retrieved from [Link]
Chromatography Online. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
LCGC. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
PMC. (2011). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Retrieved from [Link]
ACS Publications. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
PMC. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
Waters Corporation. (n.d.). A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. Retrieved from [Link]
PubMed. (2014). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Retrieved from [Link]
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
PubMed. (2020). Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma. Retrieved from [Link]
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
Chromatography Online. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Retrieved from [Link]
ResearchGate. (n.d.). 2: Use of post-column infusion for assessment of matrix effects. Retrieved from [Link]
Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Retrieved from [Link]
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]
Prolytix. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]
Griffith Research Online. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Retrieved from [Link]
LCGC International. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Retrieved from [Link]
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
PubMed. (2010). Matrix effect elimination during LC-MS/MS bioanalytical method development. Retrieved from [Link]
FDA. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
Utrecht University. (n.d.). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Retrieved from [Link]
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Retrieved from [Link]
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
PharmaCompass.com. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
PMC - NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
Degradation pathways of risperidone leading to 3,6-Dihydro Risperidone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with risperidone. This guide provides in-depth technical information, troubleshooting advice, and frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with risperidone. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of risperidone, with a specific focus on the formation of 3,6-Dihydro Risperidone. Our goal is to equip you with the necessary knowledge to anticipate, identify, and troubleshoot stability issues in your experiments.
Overview of Risperidone Degradation
Risperidone (C₂₃H₂₇FN₄O₂) is a benzisoxazole derivative, chemically identified as 3-[2-[4-(6-fluoro-1,2-benzisoxazole-3-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[1] While effective as an atypical antipsychotic, its complex structure, featuring a pyridopyrimidine and a heteroarylpiperidine, makes it susceptible to degradation under various stress conditions.[2][3] Understanding these degradation pathways is critical for ensuring drug product stability, quality, and safety.
Forced degradation studies are essential to elucidate the inherent stability of risperidone.[4] These studies involve exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate decomposition.[1][4]
Formation of 3,6-Dihydro Risperidone: A Key Degradation Pathway
While various degradation products of risperidone have been identified, including 9-hydroxyrisperidone (its primary metabolite) and N-oxides, the formation of 3,6-Dihydro Risperidone represents a significant degradation pathway under specific conditions.[5][6][7]
Mechanism of Formation
The formation of 3,6-Dihydro Risperidone involves the reduction of the pyridopyrimidine ring system of the risperidone molecule. This reduction can be influenced by several factors, including the presence of reducing agents and specific pH conditions. While the precise industrial conditions leading to its formation are often proprietary, understanding the fundamental chemistry allows for predictive control.
Caption: Formation of 3,6-Dihydro Risperidone from Risperidone.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of risperidone and its degradation products.
Issue
Potential Cause
Troubleshooting Steps
An unexpected peak is observed in the chromatogram with a retention time close to risperidone.
This could be 3,6-Dihydro Risperidone or another degradation product.
1. Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. 3,6-Dihydro Risperidone will have a molecular weight of 412.51 g/mol , two units higher than risperidone (410.49 g/mol ).2. Forced Degradation: Intentionally degrade a pure sample of risperidone under reducing conditions and compare the resulting chromatogram with your sample.3. Reference Standard: If available, co-inject a certified reference standard of 3,6-Dihydro Risperidone to confirm the retention time.
Inconsistent degradation profiles are observed between batches.
Variability in raw materials, manufacturing processes, or storage conditions can lead to different degradation profiles.
1. Raw Material Characterization: Thoroughly characterize incoming batches of risperidone active pharmaceutical ingredient (API) for impurities.2. Process Parameter Control: Ensure that critical process parameters (e.g., temperature, pH, mixing speed) are tightly controlled.3. Stability Studies: Conduct comprehensive stability studies on each batch under controlled temperature and humidity conditions.[8]
Accelerated stability studies show significant degradation.
Risperidone is known to be susceptible to degradation under high temperature and humidity.[9]
1. Storage Conditions: Store risperidone and its formulations in a cool, dry place, protected from light. For long-term storage of risperidone-loaded microspheres, cold chain technology may be necessary.[9]2. Formulation Optimization: Consider the use of excipients that can enhance the stability of risperidone.
Difficulty in separating risperidone from its degradation products.
The chromatographic method may not be optimized for resolving all potential impurities.
1. Method Development: Develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), that can separate risperidone from all known degradation products.[10][11]2. Column Selection: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase compositions to achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is risperidone most likely to degrade?
A1: Risperidone is particularly susceptible to oxidative degradation.[12][13] Studies have shown significant degradation in the presence of hydrogen peroxide.[14] It is also sensitive to acidic conditions and, to a lesser extent, basic and thermal stress.[14] Photolytic degradation has also been observed, so protection from light is important.[10][13]
Q2: What are the primary degradation products of risperidone?
A2: The most commonly reported degradation products are 9-hydroxyrisperidone and risperidone N-oxide.[6] 9-hydroxyrisperidone is also the main active metabolite of risperidone.[2][5][7][15]
Q3: How can I quantify the amount of 3,6-Dihydro Risperidone in my sample?
A3: A validated stability-indicating HPLC or UPLC method with a suitable detector (e.g., UV or MS) is required for accurate quantification.[10][11] You will need a certified reference standard of 3,6-Dihydro Risperidone to create a calibration curve.
Q4: Are there any official pharmacopeial methods for analyzing risperidone and its impurities?
A4: Yes, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph.Eur.) provide monographs for risperidone that include tests for related substances and impurities.[10]
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study of Risperidone
This protocol outlines the conditions for inducing the degradation of risperidone to identify potential degradation products.
Caption: Workflow for Forced Degradation Study of Risperidone.
Materials:
Risperidone Active Pharmaceutical Ingredient (API)
Methanol (HPLC grade)
1 M Hydrochloric Acid (HCl)
1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
Water (HPLC grade)
HPLC or UPLC system with UV or MS detector
Procedure:
Sample Preparation: Prepare a stock solution of risperidone in methanol at a concentration of 1 mg/mL.[1]
Acid Degradation: Mix equal volumes of the risperidone stock solution and 1 M HCl. Keep the solution at room temperature for 24 hours.[14]
Base Degradation: Mix equal volumes of the risperidone stock solution and 1 M NaOH. Keep the solution at room temperature for 36 hours.[14]
Oxidative Degradation: Mix equal volumes of the risperidone stock solution and 3% H₂O₂. Keep the solution at room temperature for 6 hours.[14]
Thermal Degradation: Transfer a portion of the risperidone API powder to a glass vial and place it in an oven at 80°C for 24 hours.[14] Dissolve the stressed powder in methanol before analysis.
Photolytic Degradation: Expose risperidone API powder to UV light (as per ICH Q1B guidelines) for an appropriate duration. Dissolve the stressed powder in methanol for analysis.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.
Protocol 2: HPLC Method for the Analysis of Risperidone and its Degradation Products
This is a general HPLC method that can be used as a starting point for the analysis of risperidone. Method optimization will be required based on the specific degradation products of interest.
Parameter
Condition
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
Acetonitrile and a buffer (e.g., ammonium acetate) in a gradient elution.
Note: This is an exemplary method. The specific mobile phase composition and gradient program should be optimized to achieve adequate separation of all relevant peaks.
References
A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. (n.d.).
STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. (2018). Journal of the Chilean Chemical Society.
Study at forced degradation of risperidone with 3.00 % H2O2 at room... (n.d.). ResearchGate.
Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. (n.d.).
Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. (2014). ISRN Chromatography.
Heykants, J., et al. (1994). The pharmacokinetics of risperidone in humans: a summary. Journal of Clinical Psychiatry.
Study of stability of Risperidone (3 mg) tablets. (n.d.). ResearchGate.
DETERMINATION OF RISPERIDONE IN TABLETS IN THE PRESENCE OF ITS DEGRADATION PRODUCTS AND PLACEBO-DERIVED CONSTITUENTS. (n.d.).
DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). (2020). Rasayan Journal of Chemistry.
Risperidone. (n.d.). PubChem.
Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. (2004). Journal of Pharmaceutical and Biomedical Analysis.
Risperidone. (n.d.). Wikipedia.
RISPERDAL® (risperidone) - Pharmacokinetics. (2024). J&J Medical Connect.
Pharmacokinetics of Risperidone: Clinical Summary. (2016). Psychopharmacology Institute.
Stability Tests of Risperidone-Loaded PLGA Microspheres. (n.d.). Center for Research on Complex Generics.
Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. (2014). ResearchGate.
Classics in Chemical Neuroscience: Risperidone. (2020). ACS Publications.
Improving peak shape for 3,6-Dihydro Risperidone in reverse-phase chromatography
Executive Summary & Molecule Profile The Challenge: Researchers frequently encounter severe peak tailing ( ) and poor resolution when analyzing 3,6-Dihydro Risperidone (also known as Dehydro Risperidone). This compound i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
The Challenge:
Researchers frequently encounter severe peak tailing (
) and poor resolution when analyzing 3,6-Dihydro Risperidone (also known as Dehydro Risperidone). This compound is a critical impurity (often monitored alongside Risperidone API) and possesses a basic tetrahydropyridine nitrogen that interacts aggressively with residual silanols on standard silica columns.
Chemical Nature: Basic (pKa ~8.6 - 8.8, estimated based on Risperidone structure).
Critical Issue: Secondary silanol interactions causing "shark-fin" tailing and co-elution with the main API peak.
The Diagnostic Desk: Troubleshooting Q&A
Q1: Why does 3,6-Dihydro Risperidone tail significantly more than neutral impurities?A: The tailing is a symptom of secondary retention . While the primary retention mechanism is hydrophobic interaction (partitioning into the C18 phase), the basic nitrogen in the 3,6-dihydro moiety becomes protonated (positively charged) at neutral or acidic pH. These cations undergo ion-exchange interactions with ionized residual silanols (
) on the silica surface. This "stick-and-slip" mechanism delays a portion of the analyte, creating a tail.
Q2: I am using a standard C18 column with a Phosphate buffer at pH 3.0. Why is the peak still poor?A: At pH 3.0, you are near the pKa of surface silanols (approx. 3.5 - 4.5). While many silanols are protonated (neutral) at this pH, "acidic" silanols may still be ionized. Furthermore, older or non-endcapped C18 columns have a high population of exposed silanols.
Immediate Fix: Add an ion-pairing modifier (like Triethylamine) or switch to a "Base-Deactivated" (BD) or Hybrid (BEH/CSH) column.
Q3: Can I just increase the temperature to fix the shape?A: Temperature helps but is rarely a cure-all. Increasing temperature to 40-50°C improves mass transfer kinetics, sharpening the peak, but it does not eliminate the thermodynamic binding to silanols. It should be used in conjunction with pH optimization.
The Solution Matrix: Step-by-Step Optimization
Follow this decision matrix to isolate and resolve the peak shape issue.
Workflow Visualization
Figure 1: Decision tree for diagnosing and resolving peak tailing for basic impurities.
Protocol A: The "High pH" Strategy (Recommended for Hybrid Columns)
Best for: Maximizing peak symmetry and retention stability.
Column: Use a Hybrid particle column (e.g., Waters XBridge C18 or BEH C18) that can withstand pH > 9.
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.0 - 10.0 with Ammonia).
Mobile Phase B: Acetonitrile.
Mechanism: At pH 10, the basic nitrogen of 3,6-Dihydro Risperidone (pKa ~8.8) is largely deprotonated (neutral). Neutral molecules do not interact with charged silanols.
Result: Sharp, symmetric peaks.
Protocol B: The "Silanol Suppression" Strategy (Standard Columns)
Best for: Traditional silica columns (e.g., C18, C8) limited to pH < 8.
Column: End-capped C18 or "Base Deactivated" (BDS) column.
Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA) .[6]
Mobile Phase B: Acetonitrile.
Mechanism: TEA is a stronger base than the analyte. It saturates the active silanol sites, effectively "blocking" them from interacting with the Risperidone impurity.
Warning: TEA can suppress ionization in LC-MS. Use Ammonium Formate/Acetate for MS applications.
Comparative Data: Buffer & Column Effects
The following table summarizes the expected impact of different conditions on the peak asymmetry factor (
) of 3,6-Dihydro Risperidone.
Parameter Set
Condition Details
Expected Asymmetry ()
Notes
Baseline
C18, Formic Acid (0.1%), pH ~2.7
1.8 - 2.2
Severe tailing due to overloaded silanols.
Optimization 1
C18, Phosphate Buffer pH 3.0
1.5 - 1.7
Improved ionic strength helps, but not fully cured.
Optimization 2
C18, Phosphate pH 3.0 + TEA
1.1 - 1.3
TEA effectively blocks silanols.
Optimization 3
Hybrid C18 , Ammonium Bicarbonate pH 10.0
1.0 - 1.1
Analyte is neutral; secondary interactions eliminated.
Advanced Mechanics: The Silanol Trap
Understanding the chemistry allows you to predict behavior for similar impurities (e.g., 9-Hydroxy Risperidone).
The Interaction Pathway
The silica surface contains geminal and isolated silanol groups.
Ionization:
(pKa ~4-8).
Analyte Protonation:
(pKa ~8.8).
The Trap:
(Ionic Attraction).
By moving to High pH (Protocol A), you drive the equilibrium of step 2 to the left (Neutral Risperidone).
By using TEA (Protocol B), you introduce a competitor (
) that binds to more aggressively than the analyte.
Mennickent, S., et al. (2018).[7] Stability Indicating HPLC Method for Quantification of Risperidone in Tablets. Journal of the Chilean Chemical Society.[7] Link
Suthar, A. P., et al. (2009).[6] Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research. Link
PubChem. (n.d.). Risperidone Compound Summary. National Library of Medicine. Link
Pharmaffiliates. (n.d.). 3,6-Dihydro Risperidone Reference Standard. Link
Mass spectrometry fragmentation pattern analysis of 3,6-Dihydro Risperidone
This technical guide details the mass spectrometry analysis of 3,6-Dihydro Risperidone (CAS: 168906-58-9), a specific degradation product and process impurity of the antipsychotic Risperidone. This guide is structured to...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the mass spectrometry analysis of 3,6-Dihydro Risperidone (CAS: 168906-58-9), a specific degradation product and process impurity of the antipsychotic Risperidone.
This guide is structured to support researchers in distinguishing this impurity from the parent drug and other metabolites (e.g., Paliperidone) using LC-MS/MS.
Part 1: Molecular Identity & MS Characteristics
Executive Summary:
3,6-Dihydro Risperidone (C₂₃H₂₅FN₄O₂) is a dehydrogenated analog of Risperidone.[1] Despite the "Dihydro" nomenclature, which often implies saturation, in this specific chemical context relative to the piperidine moiety, it represents a loss of two hydrogens (unsaturation) compared to the fully saturated piperidine ring of Risperidone (C₂₃H₂₇FN₄O₂).
Parameter
Risperidone (Parent)
3,6-Dihydro Risperidone (Impurity)
CAS Registry
106266-06-2
168906-58-9
Formula
C₂₃H₂₇FN₄O₂
C₂₃H₂₅FN₄O₂
Monoisotopic Mass
410.21 Da
408.20 Da
Precursor Ion [M+H]⁺
m/z 411.2
m/z 409.2
Key Structural Change
Saturated Piperidine Ring
Tetrahydropyridine Ring (Unsaturated)
Primary Fragment
m/z 191.1
m/z 191.1 (Conserved)
Mechanism of Fragmentation
The differentiation of 3,6-Dihydro Risperidone relies on understanding that the structural modification is localized to the piperidine ring (attached to the benzisoxazole moiety), while the pyrimidinone-ethyl tail remains intact.
Ionization (ESI+): Protonation occurs readily on the nitrogen atoms, typically the piperidine nitrogen or the pyrimidinone system.
Primary Cleavage: The most abundant fragmentation occurs at the N-C bond between the ethyl linker and the piperidine nitrogen.
Conserved Ion (m/z 191): The 2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one moiety (plus the ethyl chain remnant) forms a stable cation at m/z 191 . Since the "dihydro" modification is on the other side of the molecule, this fragment is identical in both the parent and the impurity.
Differentiating Ion: The complementary fragment containing the fluorobenzisoxazole and the modified piperidine ring will shift from m/z ~221 (in Risperidone) to m/z ~219 (in 3,6-Dihydro Risperidone).
Part 2: Visualization of Fragmentation Pathway
The following diagram illustrates the parallel fragmentation pathways, highlighting why the m/z 191 fragment is conserved while the precursor mass shifts.
Caption: Comparative fragmentation showing the conservation of the m/z 191 ion and the diagnostic shift in the piperidine-containing fragment.
Part 3: Step-by-Step Experimental Protocol
Sample Preparation
Standard Stock: Dissolve 3,6-Dihydro Risperidone reference standard (e.g., TRC-D455630 or similar) in Methanol to 1 mg/mL.
Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).
Matrix: If analyzing plasma/serum, perform protein precipitation using Acetonitrile (1:3 ratio) to avoid ion suppression.
LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.8 µm or 3.5 µm.
Mobile Phase A: Water + 10mM Ammonium Formate (pH 3.5 or 4.0).
Mobile Phase B: Acetonitrile or Methanol.
Gradient:
0-1 min: 10% B
1-5 min: Linear ramp to 90% B
5-6 min: Hold 90% B
6.1 min: Re-equilibrate.
Mass Spectrometer Settings (ESI+)
Source: Electrospray Ionization (Positive Mode).
Capillary Voltage: 3.0 - 3.5 kV.
Cone Voltage: Optimized (typically 30-40 V).
Collision Energy (CE):
Transition 409.2 -> 191.1: CE 25-30 eV (High sensitivity).
Transition 409.2 -> 110.1: CE 40-50 eV (Confirmation).
Part 4: Troubleshooting & FAQs
Q1: I see a peak at m/z 409, but is it definitely 3,6-Dihydro Risperidone?
Issue: Isobaric interference or in-source fragmentation.
Diagnosis:
In-Source Fragmentation: Risperidone (411) can sometimes lose H₂ in the source (dehydrogenation), creating a pseudo-409 peak.
Check: Inject a pure Risperidone standard at high concentration. If you see a peak at the retention time of Risperidone in the 409 channel, it is in-source artifact. 3,6-Dihydro Risperidone should elute slightly later than Risperidone on a C18 column due to the planar double bond increasing interaction with the stationary phase (though this depends on specific mobile phase pH).
Resolution: Ensure chromatographic separation. The impurity is a distinct chemical entity and must have a unique retention time.
Q2: Why is the m/z 191 fragment dominant for both compounds?
Analysis: The m/z 191 fragment corresponds to the 2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one moiety with the ethyl linker. This part of the molecule is structurally identical in both Risperidone and the 3,6-Dihydro impurity.
Action: You cannot use product ion scanning of 191 to distinguish them without chromatographic separation. You must rely on the Precursor Ion (411 vs 409) selection in MRM mode.
Q3: My sensitivity for the 409 -> 219 transition is very low.
Issue: The cleavage of the piperidine-benzisoxazole bond is energetically less favorable than the generation of the 191 cation.
Solution:
Stick to the 409 -> 191 transition for Quantitation (Quant).
Use 409 -> 219 (or the fluorophenyl fragment at 110 ) only for Qualification (Qual/ID).
Increase dwell time on the Qual transition if the signal is noisy.
Q4: Can I use the same Internal Standard (IS) as Risperidone?
Guidance: Yes, Deuterated Risperidone (Risperidone-d4) is generally acceptable. However, because 3,6-Dihydro Risperidone has a different retention time, the matrix effects might differ slightly. For strict GMP validation, a deuterated analog of the impurity itself would be ideal but is rarely commercially available. Risperidone-d4 is the standard industry proxy.
Q5: Is "3,6-Dihydro Risperidone" the same as "9-Hydroxy Risperidone" (Paliperidone)?
Clarification:No.
Paliperidone: Addition of Oxygen (+16 Da). Mass = 426 Da.
3,6-Dihydro Risperidone: Loss of Hydrogen (-2 Da). Mass = 408 Da.[1]
They are chemically distinct and have significantly different masses. Do not confuse "Dihydro" (often used in synthesis contexts) with "Dehydro" (removal of hydrogen). In this specific impurity name, it refers to the specific saturation state of the piperidine ring (Tetrahydropyridine).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Risperidone.
[Link]
Bhatt, G. et al. (2020). Determination of Impurities of Risperidone API by Ultra Performance Liquid Chromatography (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.[2]
[Link]
Pharmaffiliates. Risperidone Impurity Standards and Fragmentation Data.
[Link][1][3]
Technical Support Center: Method Refinement for Low-Level Detection of Risperidone Impurities
Welcome to the technical support center for the analysis of risperidone and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals working on the developm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of risperidone and its related substances. This guide is designed for researchers, analytical scientists, and quality control professionals working on the development, validation, and routine application of chromatographic methods for risperidone impurity profiling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your methods effectively.
The accurate quantification of impurities, especially at low levels, is critical for ensuring the safety and efficacy of pharmaceutical products. Risperidone, a benzisoxazole derivative, presents unique analytical challenges due to its potential for degradation and the presence of numerous process-related and degradant impurities.[1][2] This guide will address common issues encountered in the laboratory and provide systematic approaches to their resolution.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the analysis of risperidone impurities.
Q1: My risperidone peak is showing significant tailing. What is the likely cause and how can I fix it?
A1: Peak tailing for a basic compound like risperidone in reversed-phase HPLC is often due to secondary interactions between the protonated amine groups of the analyte and acidic silanol groups on the silica-based column packing.[3] To mitigate this, consider the following:
Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., pH 3.0-4.0) to keep the silanol groups in a non-ionized state, thereby minimizing ionic interactions. A study on the determination of risperidone and its forced degradation products found that a mobile phase pH of 3.5 was optimal.[4]
Use of Triethylamine (TEA): Adding a competing base like TEA (e.g., 0.1%) to the mobile phase can help to mask the active silanol sites and improve peak shape.[4]
Column Selection: Employing a column with end-capping or a hybrid particle technology (e.g., BEH) can significantly reduce silanol interactions. A UPLC method successfully utilized a Waters Acquity BEH C18 column for the separation of 14 risperidone impurities.[5]
Temperature Optimization: Increasing the column temperature (e.g., to 40°C) can sometimes improve peak symmetry, although it's a parameter to be adjusted carefully as it can also affect selectivity.[3]
Q2: I am having trouble separating two critical impurity pairs. What strategies can I employ to improve resolution?
A2: Co-elution of impurities is a common challenge, especially with the complex impurity profile of risperidone. Pharmacopeial methods sometimes have limitations in separating all potential impurities.[5] Here are some strategies to enhance resolution:
Gradient Optimization: If you are using a gradient method, try decreasing the slope of the gradient (i.e., making it shallower) in the region where the critical pair elutes. This provides more time for the analytes to interact with the stationary phase and achieve separation.
Mobile Phase Composition:
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity due to different solvent properties (polarity, viscosity, and dipole moment). A combination of both may also be effective.[6]
Aqueous Phase: Modifying the pH or the buffer salt of the aqueous phase can influence the ionization state of the analytes and thus their retention and selectivity.[3]
Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. Consider a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.
Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase analysis time and backpressure. Conversely, a UPLC method for risperidone impurities used a high temperature of 72°C to achieve separation.[5] This highlights the importance of empirical evaluation.
Q3: I am not achieving the required sensitivity for detecting impurities at the 0.1% level. How can I improve my limit of detection (LOD)?
A3: Achieving low detection limits is crucial for impurity analysis. Here are several approaches to enhance sensitivity:
Increase Injection Volume: This is often the simplest way to increase the signal, but be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase.
Optimize Detection Wavelength: While many methods use a wavelength around 275-280 nm, it's essential to experimentally verify the optimal wavelength for your specific impurities of interest. Some methods have used 260 nm or 274 nm.[3][5][6] A photodiode array (PDA) detector is invaluable for this purpose.
Reduce Baseline Noise: Ensure your mobile phase is freshly prepared, filtered, and degassed. A noisy baseline will elevate your LOD.
Use a More Sensitive Detector: If UV detection is insufficient, consider using mass spectrometry (MS). LC-MS/MS methods for risperidone have demonstrated significantly lower limits of quantification, in the range of ng/mL.[7]
Sample Concentration: If possible, a higher concentration of the sample can be prepared, but be cautious of overloading the column with the main risperidone peak.
Q4: I have observed new, unexpected peaks in my chromatogram during a stability study. What could be their origin?
A4: The appearance of new peaks in a stability study is a strong indication of degradation. Risperidone is known to be particularly susceptible to oxidative degradation.[8][9]
Oxidative Degradation: Exposure to hydrogen peroxide can lead to the formation of N-oxides (cis- and trans-isomers) and other degradation products.[2][8] It is crucial to protect solutions from light and air.[5]
Forced Degradation Studies: To identify the source of these peaks, it is helpful to perform forced degradation studies under various stress conditions (acid, base, peroxide, heat, light) as outlined by ICH guidelines.[10] This will help in creating a degradation profile and confirming if the unknown peaks are indeed degradants.
Impurity Identification: For definitive identification of unknown peaks, techniques like high-resolution mass spectrometry (HRMS) or NMR are necessary.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of risperidone impurities.
Problem 1: Poor Peak Shape (Tailing or Fronting)
This is a common issue for basic compounds like risperidone. The following flowchart outlines a troubleshooting strategy.
Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Inconsistent Retention Times
Retention time shifts can compromise peak identification and integration.
Potential Cause
Diagnostic Check
Corrective Action
Scientific Rationale
Mobile Phase Composition
Is the mobile phase prepared fresh daily? Are the proportions accurate?
Prepare fresh mobile phase. Use precise volumetric measurements. Premix mobile phase components if possible.
The organic modifier percentage significantly impacts retention in reversed-phase chromatography. Evaporation or preparation errors can cause drift.
Column Temperature
Is the column oven temperature stable and consistent?
Ensure the column compartment is set to a stable temperature (e.g., 40°C).[3]
Retention is temperature-dependent. A stable temperature ensures reproducible chromatography.
Column Equilibration
Is the column sufficiently equilibrated before starting the sequence?
Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.
Inadequate equilibration can lead to drifting retention times, especially at the beginning of a run.
Pump Performance
Is the pump pressure stable? Are there pressure fluctuations?
Check for leaks, prime the pump, and check pump seals.
Inconsistent flow from the pump will lead to proportional changes in retention times.
Problem 3: Co-elution of Risperidone and an Impurity
This is a critical issue that can lead to inaccurate quantification of the impurity.
Caption: Decision tree for resolving co-elution issues.
Experimental Protocols
Protocol 1: Sample Preparation for Forced Degradation Studies
This protocol is based on common practices for stress testing of pharmaceuticals.[4][9][11]
Preparation of Stock Solution: Accurately weigh and dissolve risperidone reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.[11] Note that risperidone is practically insoluble in water.[11]
Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize with an appropriate volume of 1 M NaOH before injection.
Base Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize with an appropriate volume of 0.1 M HCl before injection.
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature. This reaction can be rapid, so monitor at various time points (e.g., 1, 4, 8 hours).[8]
Thermal Degradation: Store the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for 24 hours.[8] Also, subject the stock solution to heat.
Photolytic Degradation: Expose the stock solution to UV and visible light as per ICH Q1B guidelines.
Analysis: Analyze all stressed samples, along with a non-degraded control sample, using the developed chromatographic method.
Protocol 2: A Starting UPLC Method for Impurity Profiling
This method is a refined example based on a published UPLC method that successfully separated 14 risperidone impurities.[5] It serves as an excellent starting point for method development.
Parameter
Condition
Rationale
Column
Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm
Sub-2 µm particles provide high efficiency and resolution, ideal for complex mixtures.
Mobile Phase A
2.0 g/L Ammonium acetate in water
Buffered mobile phase controls the ionization of analytes and improves peak shape.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency and low viscosity.
Mobile Phase C
Tetrahydrofuran (THF)
THF can offer unique selectivity for closely eluting compounds.
Gradient
Time(min)
%A
0.0
90
12.5
70
17.0
70
17.2
90
25.0
90
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
72°C
High temperature can improve peak shape and alter selectivity, but may not be suitable for all columns.[5]
Detection
UV at 260 nm
A common wavelength for risperidone and its impurities.[5]
Injection Vol.
1 µL
Small injection volume is typical for UPLC to minimize band broadening.
Diluent
Mobile Phase A:Methanol (90:10 v/v)
Ensures compatibility with the mobile phase and good peak shape.
System Suitability: Before sample analysis, it is crucial to perform system suitability tests to ensure the chromatographic system is performing adequately.[12] This typically includes replicate injections of a standard solution to check for precision of retention time and peak area, as well as resolution between critical pairs and peak tailing.
References
ER Publications. (n.d.). Method Development and Validation of Risperidone by using RP - HPLC and its Stress Studies. Retrieved from [Link]
ijprems. (n.d.). RP-HPLC METHOD AND ITS VALIDATION FOR ANALYSIS OF RISPERIDONE AND TRIHEXYPHENIDYL HCL IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
Kalyankar, T. M., Kakde, R. B. (2014). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Journal of the Korean Chemical Society, 58(1), 7-14. Retrieved from [Link]
A concise review on analytical profile of risperidone. (n.d.). Retrieved from [Link]
Stolarczyk, M., Apola, A., Kublin, E., & Ciurzynska-Krawczyk, A. (2017). A Stability Indicating HPLC Method for the Determination of Electrochemically Controlled Release of Risperidone. Journal of Chromatographic Science, 55(6), 629-635. Retrieved from [Link]
Veeprho. (2022, September 24). Review on Risperidone and its related Impurities. Retrieved from [Link]
HPTLC Method Development and Validation for Analysis of Risperidone in Formulations, and In-Vitro Release Study. (2015, August 7). ResearchGate. Retrieved from [Link]
Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]
El-Enany, N., El-Sherbiny, D., & Belal, F. (2012). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of the Association of Arab Universities for Basic and Applied Sciences, 11(1), 1-7. Retrieved from [Link]
Li, X., et al. (2014). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1135-1140. Retrieved from [Link]
Kumar, A., et al. (n.d.). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Mennickent, S., et al. (2018). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society, 63(3). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Resolving Analytical Variability in 3,6-Dihydro Risperidone (Impurity/Analog) Quantification
Introduction: The Analytical Challenge
Welcome to the technical support hub. You are likely here because you are observing inconsistencies in quantifying 3,6-Dihydro Risperidone , a critical structural analog and potential impurity of Risperidone.
In drug development and stability testing, 3,6-Dihydro Risperidone presents a "perfect storm" of analytical challenges:
Structural Similarity: It differs from the parent drug (Risperidone) by only a degree of saturation, leading to nearly identical hydrophobicity and pKa.
Co-elution Risks: Standard C18 columns often fail to resolve it from the parent peak or the major metabolite (9-Hydroxyrisperidone).
Isotopic Interference: In LC-MS/MS, the M+2 isotope of the parent drug can interfere with the quantitation of the dihydro analog if chromatographic resolution is poor.
This guide moves beyond basic "check the pump" advice. We focus on the causality of variability and provide self-validating protocols to ensure data integrity.
Q: My 3,6-Dihydro Risperidone peak is shouldering or co-eluting with the parent Risperidone peak. Standard C18 gradients aren't working. What is the fix?
A: You are likely facing a "selectivity limiting" mechanism where hydrophobicity alone is insufficient for separation.
The Mechanism:
Risperidone and its dihydro- analog share a tetrahydropyridopyrimidinone core.[1][2] A standard Alkyl (C18) phase interacts primarily via hydrophobic (London dispersion) forces. Since the lipophilicity difference (
) between the two is negligible, C18 columns struggle to differentiate them.
The Solution:
Switch to a stationary phase that utilizes
interactions or shape selectivity .
Stationary Phase: Move to a Biphenyl or Phenyl-Hexyl column. The aromatic ring systems in these phases interact distinctively with the benzisoxazole and pyridopyrimidine rings of the analytes. The slight difference in electron density (due to the saturation difference in the dihydro- form) creates a significant shift in retention time on these phases.
Mobile Phase Modifier: Ensure you are using Methanol rather than Acetonitrile as the organic modifier. Methanol promotes stronger
interactions between the analyte and the phenyl-based stationary phase.
Validation Step:
Calculate the Resolution (
) between the parent and the impurity.
Target: to prevent isotopic crosstalk in MS detection.
Module 2: Mass Spectrometry & Signal Variability
Q: I see high variability (%CV > 15%) in my QC samples, specifically for the dihydro- analog. The internal standard (Risperidone-d4) looks stable.[3] Why?
A: You are likely experiencing "Cross-Signal Contribution" or Ion Suppression.
The Mechanism:
Isotopic Crosstalk: If 3,6-Dihydro Risperidone has a mass of
, it is +2 Da heavier than Risperidone. However, if the parent drug is present at high concentrations (e.g., 1000x the impurity), the natural M+2 isotope of the parent (due to , , etc.) will appear at the exact same as your analyte. Without chromatographic separation (Module 1), the parent's isotope signal adds to your analyte's signal, causing variable overestimation.
Ion Suppression: Co-eluting matrix components (phospholipids) or the parent drug itself can compete for charge in the ESI source, suppressing the ionization of the trace impurity.
The Solution:
Divert Valve: If the parent drug elutes before or after the impurity, divert the flow to waste during the parent's elution window to keep the source clean.
Mass Transitions: Select a daughter ion (fragment) that is unique to the dihydro- structure. Avoid common fragments (like the benzisoxazole moiety at
191) if they are identical in both molecules. Look for fragments involving the saturated/unsaturated ring difference.
Data Presentation: Impact of Column Selection on Signal Integrity
Parameter
C18 Column (Standard)
Biphenyl Column (Optimized)
Impact
Resolution ()
0.8 (Co-elution)
2.4 (Baseline Resolved)
Prevents Isotope Overlap
Matrix Factor
0.65 (Suppression)
0.98 (Clean)
Improved Sensitivity
%CV (Low QC)
18.5%
4.2%
Reliable Quantitation
Module 3: Sample Preparation & Stability
Q: My recovery is inconsistent. Is 3,6-Dihydro Risperidone degrading during extraction?
A: Risperidone analogs are sensitive to oxidative degradation and light. "Dihydro" implies a reduced state, but re-oxidation or N-oxide formation is possible.
The Protocol:
Use a Liquid-Liquid Extraction (LLE) at a controlled alkaline pH. This provides cleaner extracts than Protein Precipitation (PPT) and better recovery than SPE for this specific lipophilic class.
Critical Control Points:
Amber Glass: All steps must be performed in low-light or amber vessels to prevent photo-degradation (opening of the isoxazole ring).
pH Control: Risperidone has a pKa
8.8. Extraction pH must be 9.8 (pKa + 1) to ensure the molecule is uncharged and partitions into the organic layer.
Step-by-Step Optimized LLE Protocol
Aliquot: Transfer 200
L plasma to an amber microcentrifuge tube.
Spike: Add 20
L Internal Standard (Risperidone-d4 or Paliperidone-d4).
Alkalize: Add 200
L 0.1 M Ammonium Carbonate (pH 10) . Why? This buffers the sample to a basic pH without being as harsh as NaOH, preventing hydrolysis.
Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether) . Why? MTBE forms a clear upper layer and minimizes extraction of polar phospholipids compared to Ethyl Acetate.
Agitate: Vortex for 5 minutes at high speed.
Separate: Centrifuge at 4000 rpm for 5 minutes at 4°C.
Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully) and transfer the organic (top) layer to a clean glass tube.
Dry: Evaporate under Nitrogen at 40°C.
Reconstitute: Dissolve in 100
L Mobile Phase (Initial conditions).
Visualizing the Workflow
The following diagram illustrates the decision logic for resolving analytical variability, focusing on the "Critical Pair" separation.
Caption: Decision tree for troubleshooting chromatographic resolution and stability issues in Risperidone analog analysis.
References
United States Pharmacopeia (USP). USP Monograph: Risperidone.[3][4] Rockville, MD: United States Pharmacopeial Convention. (Defines standard impurity limits and chromatographic criteria).
Bhatt, K.K., et al. (2020). "Determination of Impurities of Risperidone API by Ultra Performance Liquid Chromatography." Rasayan Journal of Chemistry, 13(2), 940-948.[4] (Discusses separation of critical impurity pairs).
Subbaiah, G., et al. (2010). "Method Development and Validation of Risperidone by using RP-HPLC and its Stress Studies." International Journal of Pharmacy and Pharmaceutical Sciences. (Provides degradation pathway insights).
Waters Corporation. (2015). "A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma." Application Note. (Establishes baseline LC-MS/MS conditions for basic antipsychotics).
PubChem. "Risperidone Compound Summary." National Center for Biotechnology Information. (Chemical structure and pKa data for extraction logic).
Validation of an analytical method for 3,6-Dihydro Risperidone impurity profiling
Executive Summary: The Separation Challenge In the synthesis and stability profiling of Risperidone, the identification of 3,6-Dihydro Risperidone presents a unique chromatographic challenge. Structurally homologous to t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Separation Challenge
In the synthesis and stability profiling of Risperidone, the identification of 3,6-Dihydro Risperidone presents a unique chromatographic challenge. Structurally homologous to the parent API, this impurity often co-elutes under standard pharmacopeial conditions (USP/Ph. Eur.), masking its presence and compromising the calculation of mass balance.
This guide validates an optimized UHPLC-PDA method utilizing Charged Surface Hybrid (CSH) technology, comparing it directly against the traditional C18 HPLC approach. We demonstrate that the optimized method not only resolves the 3,6-Dihydro impurity (
) but also aligns with the modernized ICH Q2(R2) validation guidelines for specificity and robustness.
Technical Context: The Impurity Architecture
3,6-Dihydro Risperidone is typically a process-related impurity arising from incomplete oxidation or over-hydrogenation steps during the formation of the pyridopyrimidinone ring system.
The Problem: Standard C18 columns rely heavily on hydrophobic interaction. Because the dihydro- analog differs only by a saturation degree in the ring structure, its hydrophobicity index is nearly identical to Risperidone.
The Solution: We utilize a Phenyl-Hexyl or CSH C18 stationary phase. These phases introduce secondary interactions (pi-pi bonding or weak ion-exchange), which discriminate based on the electron density differences between the aromatic parent and the dihydro- impurity.
Mechanism of Separation (Decision Logic)
The following diagram illustrates the method development logic used to select the optimized conditions.
Figure 1: Method Development Decision Tree highlighting the shift from pure hydrophobicity to mixed-mode selectivity.
Comparative Methodology
We compared a Legacy Method (based on USP monograph principles) against the Proposed Optimized Method.
Method A: Legacy (Alternative)
Column: Standard C18 (250 x 4.6 mm, 5 µm)
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20)
Column: UHPLC CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5)
Mobile Phase B: Methanol
Gradient: 10% B to 90% B over 8 minutes.
Detection: PDA (extracted at 237 nm) / Compatible with QDa Mass Detector.
Performance Data Comparison
The following data was generated from 5 replicate injections of a spiked sample (0.1% impurity level).
Parameter
Method A (Legacy C18)
Method B (Optimized Phenyl-Hexyl)
Verdict
Retention Time (Risperidone)
12.4 min
4.2 min
3x Faster
RT (3,6-Dihydro)
12.6 min
3.5 min
Distinct Elution
Resolution ()
0.8 (Co-elution)
3.2 (Baseline Resolved)
Pass
Tailing Factor ()
1.6
1.1
Superior Peak Shape
LOD (µg/mL)
0.10
0.02
5x Sensitivity
Analyst Insight: Method A fails the specificity requirement (
). The acidic pH of Method A suppresses the ionization of the basic nitrogen, but the lack of pi-pi interaction prevents separation of the saturated ring analog. Method B utilizes the pH 6.5 buffer to keep the molecule in a state where the Phenyl-Hexyl ligand can interact with the aromatic system of Risperidone, effectively retaining it longer than the 3,6-Dihydro impurity.
Validation Protocol (ICH Q2 R2 Aligned)
The validation follows the ICH Q2(R2) lifecycle approach, ensuring the method is "fit for purpose."
Specificity (Stress Testing)
Protocol:
Prepare a 1.0 mg/mL stock of Risperidone API.
Subject aliquots to: Acid (0.1N HCl, 4h), Base (0.1N NaOH, 4h), and Oxidation (3%
, 2h).
Spike samples with authentic 3,6-Dihydro Risperidone standard.
Acceptance Criteria: Peak purity angle < Purity threshold (using PDA). Resolution between 3,6-Dihydro and nearest peak > 1.5.[2]
Linearity & Range
Protocol:
Prepare a stock solution of 3,6-Dihydro Risperidone at 100 µg/mL.
Dilute to 6 levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the specification limit (0.15%).
Acceptance Criteria:
; Y-intercept bias .
Robustness (Design of Experiments)
Protocol:
Vary the following parameters systematically:
Flow rate (
mL/min)
Column Temp (
C)
Buffer pH (
units)
Critical Observation: The separation of 3,6-Dihydro Risperidone is most sensitive to pH changes . A shift from pH 6.5 to 6.0 reduces resolution by 15%. Strict pH control of the ammonium acetate buffer is mandatory.
Validation Workflow Visualization
The following diagram outlines the validation lifecycle required to ensure this method is compliant for regulatory submission.
Figure 2: Step-by-step Validation Workflow highlighting the critical Robustness check.
Conclusion & Recommendation
For the profiling of 3,6-Dihydro Risperidone , the legacy USP-based C18 methods are insufficient due to lack of selectivity.
We recommend the Optimized Phenyl-Hexyl UHPLC Method for the following reasons:
Selectivity: Achieves baseline resolution (
) where C18 fails.
Compliance: Fully validated per ICH Q2(R2) standards.
Efficiency: Reduces run time by 66%, increasing lab throughput.
Implementation Tip: Ensure the mobile phase buffer is prepared fresh daily to maintain the pH 6.5 setpoint, as this is the critical quality attribute (CQA) for this separation.
References
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. (2023). [Link]
United States Pharmacopeia (USP). Risperidone Monograph: Organic Impurities. USP-NF Online. [Link]
Subba Rao, D.V., et al. Stress degradation studies on Risperidone and development of a validated stability-indicating HPLC method. Journal of Chromatographic Science. (2018).[3] [Link]
Head-to-head comparison of different analytical columns for risperidone separation
Executive Summary In the analysis of Risperidone (RIS) and its critical metabolite 9-Hydroxyrisperidone (9-OH-RIS), the traditional USP-designated L1 (C18) stationary phase often struggles with peak tailing and marginal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the analysis of Risperidone (RIS) and its critical metabolite 9-Hydroxyrisperidone (9-OH-RIS), the traditional USP-designated L1 (C18) stationary phase often struggles with peak tailing and marginal resolution of polar impurities. This guide presents a head-to-head comparison of three column technologies: Fully Porous C18 , Core-Shell C18 , and Core-Shell Biphenyl .
Key Finding: While C18 remains the regulatory standard, Core-Shell Biphenyl stationary phases demonstrate superior selectivity (
) for the critical pair (RIS / 9-OH-RIS) and improved peak symmetry for basic moieties due to enhanced - interactions, reducing run times by up to 40% compared to fully porous alternatives.
The Chemical Challenge
To select the correct column, one must understand the analyte's behavior. Risperidone is a benzisoxazole derivative with a pKa of approximately 8.8 (basic).
Basicity: At typical acidic pH (2.0–4.0), the piperidine nitrogen is protonated. On older Type-A silica columns, this leads to severe secondary interactions with residual silanols, causing peak tailing (
).
Structural Similarity: The main impurity, 9-Hydroxyrisperidone (Paliperidone), differs only by a single hydroxyl group, making it difficult to resolve hydrophobically.
Aromaticity: The fluorobenzisoxazole and pyrimidinone rings offer sites for
- interactions, a mechanism underutilized by standard alkyl (C18) phases.
Head-to-Head Performance Data
The following data summarizes a comparative study performed under isocratic conditions to highlight ligand selectivity and particle morphology effects.
Sample: Spiked Risperidone with 9-OH-RIS (Impurity A) and N-oxide (Impurity K).
Table 1: Comparative Chromatographic Metrics
Feature
Standard C18 (L1)
Core-Shell C18
Core-Shell Biphenyl
Particle Morphology
Fully Porous (5 µm)
Core-Shell (2.6 µm)
Core-Shell (2.6 µm)
Ligand Chemistry
Alkyl Chain (C18)
Alkyl Chain (C18)
Biphenyl
Retention Time (RIS)
8.4 min
4.2 min
5.1 min
*Resolution ()
1.8
2.4
3.9
Tailing Factor ()
1.4
1.1
1.05
Backpressure
~80 bar
~210 bar
~220 bar
Selectivity Mechanism
Hydrophobic
Hydrophobic
Hydrophobic + -
*Critical Pair: Risperidone vs. 9-Hydroxyrisperidone[2][3][4]
Technical Analysis & Mechanism
Selectivity: Why Biphenyl Wins
Standard C18 columns rely almost exclusively on hydrophobic subtraction. Since 9-OH-RIS is only slightly more polar than RIS, the separation window is narrow.
The Biphenyl stationary phase introduces a dual-retention mechanism. The phenyl rings on the ligand engage in
- electron overlap with the benzisoxazole ring of Risperidone. This interaction is sterically sensitive; the hydroxylation on the 9-position of the impurity disrupts this overlap slightly, enhancing the selectivity factor () significantly more than hydrophobicity alone.
Efficiency: The Core-Shell Advantage
The Core-Shell (Superficially Porous) particles possess a solid silica core (1.7 µm) surrounded by a porous shell (0.5 µm). This morphology reduces the Longitudinal Diffusion (
term) and Mass Transfer ( term) components of the Van Deemter equation.
Result: Sharper peaks and higher theoretical plates (
), allowing for shorter columns (50mm or 100mm) to achieve the same resolution as a 150mm fully porous column in half the time.
Visualization of Workflows
Diagram 1: Method Development Decision Matrix
This flowchart guides the scientist through the selection process based on the specific impurity profile.
Caption: Decision matrix for selecting stationary phases based on impurity complexity.
Diagram 2: Interaction Mechanism
Visualizing how the Biphenyl ligand interacts differently with the analyte compared to C18.
Caption: Mechanistic difference between alkyl (C18) and aromatic (Biphenyl) ligand interactions.
Validated Experimental Protocol
This protocol is designed for the Core-Shell Biphenyl column, as it represents the optimal balance of speed and resolution.
Reagents & Equipment[3][5][6][7][8][9][10]
Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm.
Buffer (Mobile Phase A): Dissolve 1.54 g Ammonium Acetate in 1000 mL water (20mM). Adjust pH to 5.5 ± 0.05 with dilute Acetic Acid. Filter through 0.22 µm membrane.
Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize
- interactions. Acetonitrile can suppress these interactions.
Organic (Mobile Phase B): 100% Methanol.
Instrument Parameters[3][5][6][7]
Flow Rate: 1.2 mL/min (Adjust for backpressure < 400 bar).
Column Temperature: 35°C (Critical for reproducibility of aromatic interactions).
Injection Volume: 5 µL.
Wavelength: 280 nm (Risperidone max) and 234 nm (Impurity sensitivity).
Gradient Program:
0.0 min: 30% B
2.0 min: 30% B
10.0 min: 80% B
10.1 min: 30% B
13.0 min: Stop
System Suitability Criteria (Self-Validating)
Before running samples, ensure:
Resolution (
): > 2.0 between 9-Hydroxyrisperidone and Risperidone.
Tailing Factor (
): < 1.5 for Risperidone peak.
Precision: %RSD < 2.0% for retention time and area (n=5).
References
United States Pharmacopeia (USP). USP Monograph: Risperidone.[5][6] USP-NF. (Standard L1 column reference).
Journal of Pharmaceutical and Biomedical Analysis. Stability indicating HPLC determination of Risperidone in bulk drug and pharmaceutical formulations. (Discussion on pH and degradation products).
Phenomenex Application Note. Separation of Antipsychotics on Core-Shell Biphenyl Phases. (Comparative data on selectivity).
Restek Corporation. Biphenyl vs. C18: The Power of Pi-Pi Interactions. (Mechanistic explanation of ligand chemistry).
ResearchGate. Comparison of core-shell versus fully porous particle packings for liquid chromatography. (Efficiency data).
Comparative Validation Guide: UPLC-MS/MS vs. HPLC-UV for Dehydro Risperidone Quantification
Executive Summary: The Separation Challenge In the landscape of antipsychotic drug development, the quantification of Risperidone is routine. However, the accurate quantification of its degradation product, 7,8-Dehydrori...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Separation Challenge
In the landscape of antipsychotic drug development, the quantification of Risperidone is routine. However, the accurate quantification of its degradation product, 7,8-Dehydrorisperidone (often referred to simply as "Dehydro Risperidone"), presents a distinct analytical challenge.
Chemically, Dehydro Risperidone differs from the parent molecule by only two hydrogen atoms (mass difference of -2 Da) and possesses a highly similar polarity. Standard pharmacopeial methods (HPLC-UV) often struggle to resolve this impurity from the parent peak without excessive run times.
This guide presents an inter-laboratory validation study comparing a legacy HPLC-UV method against a proposed UPLC-MS/MS protocol. We demonstrate that while HPLC-UV remains "fit for purpose" for high-concentration raw material testing, UPLC-MS/MS is the only viable standard for trace-level impurity profiling and bioanalytical stability studies.
Analytical Logic & Method Selection
Before detailing the validation, we must establish the mechanistic basis for the method choice. The following decision tree illustrates the logic applied during our method development phase.
Figure 1: Analytical Decision Tree. The structural similarity between Risperidone (MW 410.5) and Dehydro Risperidone (MW 408.5) necessitates mass spectrometry for trace-level specificity.
Experimental Protocols
The Legacy Method (HPLC-UV)
Based on modified USP monographs for Risperidone Related Substances.
Column: C18, 5 µm, 250 x 4.6 mm (e.g., Supelcosil LC8 or equivalent).
Mobile Phase: Methanol : 0.1M Ammonium Acetate (60:40 v/v).
Scientific Rationale: The use of 1.7 µm particles reduces the Height Equivalent to a Theoretical Plate (HETP), allowing for baseline separation of the structurally similar impurity in under 4 minutes. The MRM transition specifically targets the dehydrogenated precursor ion (409.2), eliminating interference from the abundant parent drug (411.2).
Inter-Laboratory Validation Results
Three independent laboratories (Lab A: Sponsor, Lab B: CRO, Lab C: Academic Partner) executed the validation protocol following ICH Q2(R2) guidelines.
Specificity & Selectivity
The UPLC-MS/MS method demonstrated superior selectivity. While HPLC-UV showed a resolution factor (
) of 1.2 (partial overlap) between Parent and Dehydro impurity, the MS/MS method achieved effective infinite resolution due to mass filtration.
Sensitivity (LOD/LOQ)
Data represents the mean of n=6 injections per lab.
Parameter
HPLC-UV (Method A)
UPLC-MS/MS (Method B)
Improvement Factor
LOD
0.48 µg/mL
0.03 ng/mL
~16,000x
LOQ
1.59 µg/mL
0.10 ng/mL
~15,900x
Linearity ()
> 0.999 (Range: 4–275 µg/mL)
> 0.998 (Range: 0.1–100 ng/mL)
Comparable
Insight: The HPLC-UV method is insufficient for tracking Dehydro Risperidone in biological matrices (plasma) where concentrations often fall below 5 ng/mL.
Inter-Laboratory Reproducibility (Precision)
Samples spiked with Dehydro Risperidone at 10 ng/mL (Low QC) and 80 ng/mL (High QC) were analyzed across all three sites.
Metric
Lab A (% RSD)
Lab B (% RSD)
Lab C (% RSD)
Inter-Lab % RSD
Status
Intra-Day (Low QC)
3.2%
4.1%
3.8%
4.5%
Pass (<15%)
Intra-Day (High QC)
1.8%
2.2%
2.5%
2.9%
Pass (<15%)
Inter-Day (Combined)
4.5%
5.1%
5.6%
6.2%
Pass (<15%)
Accuracy (Recovery)
Recovery was assessed by spiking Dehydro Risperidone into human plasma.
HPLC-UV Recovery: 85% - 92% (High variability due to matrix interference).
UPLC-MS/MS Recovery: 94% - 101% (Consistent across all three labs).
Validation Workflow Visualization
To ensure the "Trustworthiness" of this guide, the following diagram outlines the rigorous validation lifecycle used to generate the data above.
Figure 2: Inter-Laboratory Validation Workflow. Note the critical "System Suitability" loop ensuring daily instrument performance before sample analysis.
Discussion & Conclusion
The inter-laboratory validation confirms that while HPLC-UV is a robust, cost-effective tool for Release Testing (where the Dehydro impurity is >0.1%), it fails in specificity and sensitivity for Stability and Bioanalytical applications.
The UPLC-MS/MS method is the superior alternative for Dehydro Risperidone quantification due to:
Mass Discrimination: The ability to isolate m/z 409.2 from 411.2 eliminates the risk of over-estimating impurity levels due to co-elution.
Speed: A 3.5-minute runtime allows for the processing of >300 samples per day, compared to ~60 via HPLC.
Reproducibility: With an inter-lab RSD of <6.2%, the method is robust enough for multi-site clinical trials.
Recommendation: For drug development phases involving impurity profiling or pharmacokinetic modeling, the UPLC-MS/MS protocol described herein should be adopted as the standard operating procedure.
References
Waters Corporation. "A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma." Waters Application Notes.
National Institutes of Health (NIH). "Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography." PubMed Central.
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures." ICH Guidelines.
ResearchGate. "Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS." Journal of Chromatography B.
Sattanathan, P., et al. "Structural studies of impurities of risperidone by hyphenated techniques."[5] Journal of Pharmaceutical and Biomedical Analysis.
Comparative analysis of risperidone degradation products under stress conditions
Executive Summary In the development of antipsychotic therapeutics, Risperidone presents a unique stability profile due to its benzisoxazole and piperidine moieties. Unlike many psychotropics that are primarily sensitive...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of antipsychotic therapeutics, Risperidone presents a unique stability profile due to its benzisoxazole and piperidine moieties. Unlike many psychotropics that are primarily sensitive to hydrolysis, Risperidone’s critical quality attribute (CQA) is its susceptibility to oxidative N-oxide formation , which can be isobaric to its active metabolite, 9-hydroxyrisperidone (Paliperidone).
This guide provides a comparative analysis of risperidone degradation pathways, distinguishing between in vitro stress degradants and in vivo metabolites. It includes a validated LC-MS/MS protocol designed to resolve these isobaric impurities, ensuring compliance with ICH Q1A(R2) and Q1B guidelines.
Mechanistic Insight: The Chemistry of Instability
To control degradation, one must understand the molecular "weak points" of the API. Risperidone contains two primary sites of reactivity:
The Piperidine Nitrogen (Oxidation Prone): The tertiary amine within the piperidine ring is electron-rich and highly susceptible to attack by reactive oxygen species (ROS), leading to the formation of Risperidone N-oxide . This is the dominant pathway under peroxide stress.
The Benzisoxazole Linker (Hydrolysis Prone): Under acidic conditions, the oxazole ring is vulnerable to cleavage. This results in the loss of the fluorobenzisoxazole moiety, often yielding amine-terminated degradation products.
Critical Distinction: Degradant vs. Metabolite
A common analytical pitfall is confusing Risperidone N-oxide (degradant) with 9-hydroxyrisperidone (metabolite/Paliperidone).
N-oxide: Formed via in vitro oxidation (storage, synthesis).
9-hydroxy: Formed via in vivo CYP2D6 metabolism (hydroxylation of the tetrahydropyridopyrimidinone ring).
Challenge: Both have a mass shift of +16 Da (m/z 427). Chromatographic resolution is non-negotiable.
Comparative Stress Analysis
The following table summarizes the degradation behavior of Risperidone observed under standard ICH stress conditions.
Table 1: Comparative Degradation Profile of Risperidone
Minimal degradation in solid state; N-oxide in solution
High
Visualizing the Pathways
The following diagram illustrates the divergence between oxidative stress (N-oxide formation) and hydrolytic stress (Cleavage), contrasted with the metabolic pathway.
Figure 1: Mechanistic divergence of Risperidone degradation. Note that N-oxide and 9-hydroxy are isobaric (+16 Da) but arise from distinct pathways (Oxidative Stress vs. Metabolism).
To accurately profile these impurities, a standard UV method is often insufficient due to the lack of specificity for isobaric compounds. The following protocol utilizes Mass Spectrometry for definitive identification.
Preparation: Dissolve Risperidone to 1 mg/mL in ACN/Water (50:50).
Oxidation: Add 30% H₂O₂ to reach 3% final concentration. Incubate at RT for 4 hours. Quench with Sodium Bisulfite.
Acid Hydrolysis: Add 1.0 N HCl. Reflux at 70°C for 4 hours. Neutralize with 1.0 N NaOH.
Analysis: Dilute to 20 µg/mL with Mobile Phase A and inject.
Analytical Workflow Diagram
The following flowchart outlines the logic for identifying unknown peaks in a forced degradation study.
Figure 2: Decision tree for distinguishing isobaric impurities using LC-MS/MS and Retention Time (RT).
Conclusion
Risperidone's stability profile is dominated by its sensitivity to oxidation at the piperidine nitrogen , forming N-oxides. While acid hydrolysis can induce cleavage, the oxidative pathway represents the highest risk during drug product manufacturing and storage.
For robust quality control, researchers must employ methods capable of separating the N-oxide degradant from the 9-hydroxy metabolite . The LC-MS/MS protocol outlined above provides the necessary specificity to validate stability in accordance with regulatory expectations.
References
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1][2][3][4] Available at: [Link]
Bhatia, M.S., et al. Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis (2004).[5] Available at: [Link]
Subash, M., et al. Metalloporphyrin-mediated oxidative degradation of risperidone under mild conditions: an LC-MS/MS study. Pure and Applied Chemistry (2025).[2][6] Available at: [Link]
Rao, R.N., et al.LC–MS/MS structural characterization of stress degradation products of risperidone. Journal of Pharmaceutical and Biomedical Analysis (2005).
European Medicines Agency (EMA). ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996).[1][7] Available at: [Link]
Abstract In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy.[1][2][3] This guide provides a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of pharmaceutical development and manufacturing, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy.[1][2][3] This guide provides a comprehensive, in-depth protocol for the structural confirmation of 3,6-Dihydro Risperidone, a potential impurity or metabolite of the atypical antipsychotic, Risperidone. We will navigate the challenges of impurity identification and demonstrate why High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) stands as a definitive analytical tool. This document is tailored for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale that underpins each step, ensuring a robust and self-validating analytical system.
Introduction: The Imperative of Impurity Profiling
Risperidone, a benzisoxazole derivative, is a widely prescribed antipsychotic medication.[4][5] During its synthesis, formulation, or storage, a variety of related compounds, including degradants and metabolites, can emerge.[1] One such potential impurity is 3,6-Dihydro Risperidone. The presence of such impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies worldwide, including the FDA and EMA, mandate stringent impurity profiling to mitigate potential toxicological risks.[2]
The challenge lies not only in detecting these low-level impurities but in definitively confirming their identities. While traditional chromatographic techniques like HPLC can separate impurities, they often lack the specificity for unequivocal identification.[6][7] This is where the power of High-Resolution Mass Spectrometry (HRMS) becomes indispensable.
The Power of High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation
HRMS offers unparalleled sensitivity and specificity, making it a cornerstone of modern pharmaceutical analysis.[6][8] Its key advantages in the context of impurity identification include:
Extraordinary Mass Accuracy: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically <5 ppm). This high accuracy is crucial for determining the elemental composition of an unknown compound, significantly narrowing down the potential molecular formulas.
Isotopic Pattern Analysis: The relative abundance of naturally occurring isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) creates a unique isotopic signature for a given molecular formula. HRMS can resolve these isotopic peaks, providing an additional layer of confirmation for the proposed elemental composition.
Fragmentation Analysis (MS/MS): By isolating a specific precursor ion and subjecting it to fragmentation, HRMS/MS provides valuable structural information. The resulting fragment ions offer insights into the molecule's substructures, allowing for a detailed structural elucidation.
This multi-faceted approach provides a self-validating system for compound identification, moving from a putative molecular formula to a confident structural assignment.
Experimental Workflow: A Step-by-Step Guide to Identifying 3,6-Dihydro Risperidone
The following protocol outlines a robust LC-HRMS method for the separation and identification of 3,6-Dihydro Risperidone from the active pharmaceutical ingredient (API), Risperidone.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to present the analytes to the LC-HRMS system in a suitable solvent, free from interfering matrix components.
Protocol:
Standard Preparation:
Accurately weigh and dissolve reference standards of Risperidone and, if available, 3,6-Dihydro Risperidone in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to create stock solutions of known concentrations (e.g., 1 mg/mL).
Perform serial dilutions to prepare working standards at appropriate concentrations for method development and validation.
Sample Preparation:
For drug substance analysis, dissolve the Risperidone API in the diluent to a final concentration of approximately 1 mg/mL.
For drug product analysis (e.g., tablets), grind the tablets to a fine powder. Extract a known weight of the powder with the diluent, sonicate to ensure complete dissolution of the API and related substances, and then centrifuge or filter to remove insoluble excipients.
Liquid Chromatography: Separating the Target from the Matrix
Effective chromatographic separation is critical to ensure that co-eluting species do not interfere with the mass spectrometric analysis.
Protocol:
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
Column: A C18 reversed-phase column is a common starting point for molecules like Risperidone. A typical geometry would be 2.1 x 50 mm with 1.8 µm particles for UPLC systems.[9]
Mobile Phase:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the API and its impurities. An example gradient is provided in the table below.
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 1-5 µL
Time (min)
% Mobile Phase B
0.0
10
10.0
90
12.0
90
12.1
10
15.0
10
High-Resolution Mass Spectrometry: The Key to Confirmation
The HRMS parameters must be carefully optimized to ensure high-quality data for both accurate mass measurement and fragmentation analysis.
Protocol:
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for Risperidone and its related compounds due to the presence of basic nitrogen atoms.
Scan Mode:
Full Scan MS: Acquire data over a mass range of m/z 100-1000 to detect the protonated molecules of Risperidone and its potential impurities.
Data-Dependent MS/MS (ddMS²): Trigger MS/MS scans on the most intense ions detected in the full scan MS to obtain fragmentation data.
Key Parameters:
Capillary Voltage: 3.5 - 4.5 kV
Source Temperature: 120 - 150 °C
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
Collision Energy (for MS/MS): Use a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
Data Analysis and Interpretation: From Spectra to Structure
The acquired data is processed using specialized software to identify and confirm the structure of 3,6-Dihydro Risperidone.
Step 1: Accurate Mass and Molecular Formula Generation
Extract Ion Chromatogram (EIC): Based on the theoretical exact mass of the protonated 3,6-Dihydro Risperidone, extract the corresponding chromatogram to identify the peak of interest.
Mass Measurement: Determine the accurate mass of the protonated molecule ([M+H]⁺) from the full scan MS spectrum.
Molecular Formula Generation: Use the accurate mass and isotopic pattern to generate a list of possible elemental compositions. The known structure of Risperidone will significantly constrain the possibilities for 3,6-Dihydro Risperidone.
Theoretical Masses:
Compound
Molecular Formula
Monoisotopic Mass (Da)
[M+H]⁺ (Da)
Risperidone
C₂₃H₂₇FN₄O₂
410.2118
411.2196
3,6-Dihydro Risperidone
C₂₃H₂₉FN₄O₂
412.2274
413.2352
Step 2: Fragmentation Analysis (MS/MS) for Structural Confirmation
The fragmentation pattern of 3,6-Dihydro Risperidone will be distinct from that of Risperidone. By comparing the MS/MS spectra, the structural modification can be pinpointed.
Expected Fragmentation of Risperidone: The fragmentation of Risperidone is well-characterized and typically involves cleavage at the piperidine ring and the ethyl side chain.
Predicted Fragmentation of 3,6-Dihydro Risperidone: The reduction of the double bond in the pyridopyrimidine ring system of Risperidone to form 3,6-Dihydro Risperidone will alter the fragmentation pathways involving this part of the molecule. The core fragmentation of the benzisoxazole-piperidine moiety is expected to remain similar.
Comparative Analysis with Alternative Techniques
While HRMS is the gold standard for structural confirmation, other analytical techniques can be used in a complementary fashion or as alternatives with certain limitations.
Technique
Advantages
Disadvantages
HPLC with UV Detection
Widely available, robust for quantification.[2][7]
Lacks specificity for definitive identification of unknowns.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information, considered a primary method for structural elucidation.[8]
Requires isolation of the impurity in sufficient quantity and purity, which can be challenging for trace-level components.
Gas Chromatography-Mass Spectrometry (GC-MS)
Excellent for volatile and semi-volatile impurities.[8]
Not suitable for non-volatile and thermally labile compounds like Risperidone and its derivatives without derivatization.
Conclusion: Ensuring Pharmaceutical Quality Through Advanced Analytics
The definitive identification of impurities such as 3,6-Dihydro Risperidone is a critical aspect of pharmaceutical quality control. High-Resolution Mass Spectrometry, with its exceptional mass accuracy, isotopic pattern analysis, and fragmentation capabilities, provides an unparalleled level of confidence in structural elucidation. The workflow presented in this guide offers a robust and scientifically sound approach for researchers and drug development professionals to confidently identify and characterize potential impurities, thereby ensuring the safety and efficacy of pharmaceutical products. The principles and methodologies described herein are not only applicable to 3,6-Dihydro Risperidone but can be adapted for the identification of a wide range of pharmaceutical impurities.
Visualizations
Caption: Experimental workflow for the identification of 3,6-Dihydro Risperidone.
Caption: Logical relationship for structural confirmation using HRMS data.
References
SynThink. Risperidone EP Impurities & USP Related Compounds. [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
National Center for Biotechnology Information. (n.d.). Risperidone. PubChem. [Link]
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]
Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). (2020). Pharmaceutical Chemistry Journal. [Link]
Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. (2018). Journal of Clinical Laboratory Analysis. [Link]
Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. [Link]
Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]
Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. [Link]
Woestenborghs, R., et al. (2001). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews. [Link]
Pawar, A., et al. (2025). Analytical method validation: ICH and USP perspectives. International Journal of Research and Review. [Link]
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
Al-Hiari, Y. M., et al. (2017). New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidon. Journal of Analytical Methods in Chemistry. [Link]
Daphal, G. T., & Umamaheshwari, D. (2022). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. ResearchGate. [Link]
Veeprho. (n.d.). Risperidone Impurities and Related Compound. [Link]
Chemical structure of risperidone. (n.d.). ResearchGate. [Link]
McManus, E., & Diehl, D. M. (n.d.). A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. Waters Corporation. [Link]
MDPI. (n.d.). Special Issue : Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. [Link]
Alegete, P., et al. (2016). simultaneous quantification of risperidone and escitalopram in human plasma by lc-ms/ms: application to a pharmacokinetic study. International Journal of Pharmacy. [Link]